molecular formula C9H6ClIN2 B13006463 4-Chloro-5-iodo-2-methylquinazoline

4-Chloro-5-iodo-2-methylquinazoline

Cat. No.: B13006463
M. Wt: 304.51 g/mol
InChI Key: GBBAFLPHCJRAEN-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-methylquinazoline is a versatile halogenated heterocyclic compound designed for research and development applications, particularly in medicinal chemistry. This molecule features two key reactive sites: the chlorine atom at the 4-position and the iodine atom at the 5-position. These halogens exhibit distinct reactivity, allowing for sequential and selective cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This makes the compound an exceptionally valuable building block (synthon) for the systematic construction of a diverse library of complex quinazoline derivatives for structure-activity relationship (SAR) studies. The quinazoline scaffold is of significant interest in pharmaceutical research. It is a common privileged structure found in molecules that act as kinase inhibitors or receptor antagonists. For instance, substituted quinazolinones have been investigated as potent antagonists of the orexin receptor, a target for treating central nervous system disorders such as insomnia, depression, and addiction . The presence of halogens at the 4 and 5 positions allows researchers to efficiently introduce various substituents to explore and optimize interactions with biological targets. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions, considering its structural features are similar to those of intermediate compounds used in synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

4-chloro-5-iodo-2-methylquinazoline

InChI

InChI=1S/C9H6ClIN2/c1-5-12-7-4-2-3-6(11)8(7)9(10)13-5/h2-4H,1H3

InChI Key

GBBAFLPHCJRAEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC=C2)I)C(=N1)Cl

Origin of Product

United States

Foundational & Exploratory

Orthogonal Functionalization of the Privileged Quinazoline Scaffold: A Technical Guide to 4-Chloro-5-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the quinazoline scaffold is universally recognized as a "privileged structure," forming the core of numerous FDA-approved targeted therapies[1]. Dominating the landscape of oncology, particularly as ATP-competitive tyrosine kinase inhibitors (TKIs), 4-anilinoquinazolines like gefitinib, erlotinib, and afatinib have revolutionized the treatment of malignancies such as non-small cell lung cancer (NSCLC)[2].

4-Chloro-5-iodo-2-methylquinazoline (CAS 1935505-11-5) emerges as a highly specialized, orthogonally reactive building block designed for advanced drug discovery[3]. By strategically positioning a reactive chloride at C4 and an iodide at C5, this molecule allows researchers to execute sequential, site-specific modifications without the need for complex protecting group strategies. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for leveraging this compound in the synthesis of next-generation multi-target kinase inhibitors[4].

Physicochemical Profiling & Structural Dynamics

To effectively utilize CAS 1935505-11-5, one must first understand the electronic and steric interplay of its substituents. The pyrimidine ring heavily withdraws electron density, activating the C4 position. Meanwhile, the C2-methyl group provides essential steric shielding, which can enhance the pharmacokinetic half-life of the resulting drug by blocking metabolic oxidation at the C2 position, a common degradation pathway in vivo.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-Chloro-5-iodo-2-methylquinazoline
CAS Number 1935505-11-5
Molecular Formula C9H6ClIN2
Molecular Weight 304.52 g/mol
SMILES String CC1=NC(Cl)=C2C=CC(I)=CC2=N1
Core Scaffold Quinazoline

Data supported by commercial chemical inventory profiling[3].

The Causality of Orthogonal Reactivity

The true power of CAS 1935505-11-5 lies in its orthogonal reactivity . As a Senior Application Scientist, I emphasize that successful synthetic workflows rely on exploiting the distinct electronic environments of the C4 and C5 positions.

Why C4 Reacts First (SNAr)

The C4-chloride is situated between two highly electronegative sp² hybridized nitrogen atoms (N1 and N3). This creates a severe electron deficiency at the C4 carbon. When exposed to a nucleophile (such as an aniline or aliphatic amine), the system readily undergoes Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer complex[1]. The chloride acts as an excellent leaving group, yielding a 4-aminoquinazoline derivative.

Why C5 Reacts Second (Transition Metal Catalysis)

The C5-iodide is located on the carbocyclic (benzene) ring of the quinazoline core. Unlike the pyrimidine ring, this region lacks the extreme electron deficiency required for SNAr. Therefore, the C5-I bond remains completely inert during the C4 amination. However, the carbon-iodine bond is significantly weaker than a carbon-chlorine bond, making it the kinetically favored site for oxidative addition by low-valent transition metals, such as Palladium(0). This allows for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to build complexity at the C5 position[5].

Table 2: Orthogonal Reactivity Profile
Reactive SiteLeaving GroupPrimary Reaction TypeMechanistic Causality / Driving Force
C4 Position Chloride (-Cl)SNArHigh electrophilicity induced by adjacent pyrimidine nitrogens.
C5 Position Iodide (-I)Pd-Catalyzed Cross-CouplingWeak C-I bond energy; primed for oxidative addition by Pd(0).
C2 Position Methyl (-CH3)Inert / StructuralProvides steric shielding; prevents metabolic oxidation at C2.

Mechanistic Visualization

The following workflow illustrates the strict operational sequence required to functionalize this scaffold without cross-reactivity or catalyst poisoning.

OrthogonalWorkflow A 4-Chloro-5-iodo-2-methylquinazoline CAS: 1935505-11-5 B Step 1: SNAr Reaction (C4 Position) A->B Amine, Base Heat (80°C) C 4-Amino-5-iodo-2-methylquinazoline (Key Intermediate) B->C D Step 2: Pd-Catalyzed Coupling (C5 Position) C->D Boronic Acid, Pd(0) Base, Heat (90°C) E 4,5-Disubstituted-2-methylquinazoline (Target Kinase Inhibitor) D->E

Caption: Orthogonal functionalization of CAS 1935505-11-5 via C4-SNAr and C5-Palladium coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Synthesize the 4-anilino-5-iodo-2-methylquinazoline intermediate.

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 4-Chloro-5-iodo-2-methylquinazoline (CAS 1935505-11-5) in anhydrous isopropanol (0.2 M).

  • Reagent Addition: Add 1.2 equivalents of the desired aniline derivative, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming aniline nucleophile.

  • Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass (m/z ~305 [M+H]+) completely disappears, replaced by the product mass. The retention of the isotopic iodine signature confirms the C5 position remains uncompromised.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Introduce an aryl/heteroaryl group at the C5 position.

  • Reaction Setup: Charge a Schlenk flask with 1.0 equivalent of the 4-amino-5-iodo-2-methylquinazoline intermediate, 1.5 equivalents of an aryl boronic acid, and 3.0 equivalents of potassium carbonate (K₂CO₃).

  • Solvent Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v). Sparge the solvent with argon for 15 minutes.

    • Causality Note: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle. Strict degassing is non-negotiable.

  • Catalyst Addition: Add 0.05 equivalents of Pd(dppf)Cl₂. Seal the flask and heat to 90°C for 12 hours.

  • Self-Validation (TLC/UV): Monitor via TLC. The highly conjugated product will exhibit a distinct, bright fluorescence shift under 365 nm UV light compared to the starting material.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography.

Application in Drug Discovery: Targeting Kinase Resistance

The ultimate value of CAS 1935505-11-5 lies in its translation to pharmacology. In the design of Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, the quinazoline core mimics the adenine ring of ATP[4].

When the 4-anilinoquinazoline pharmacophore binds to the kinase hinge region (forming a critical hydrogen bond via the N1 atom), the C5 position is uniquely oriented toward the solvent-exposed channel or the hydrophobic selectivity pocket, depending on the specific kinase conformation[1]. By utilizing the C5-iodide handle to introduce bulky, lipophilic, or covalent-binding moieties (e.g., acrylamides), medicinal chemists can design inhibitors capable of overcoming severe clinical resistance mutations, such as the EGFR T790M "gatekeeper" mutation[5]. Furthermore, structural heterogeneity achieved through this scaffold enables the development of multi-target therapies, which are increasingly critical in modern oncology[6].

References

  • SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from: [Link]

  • Eman Research. Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Retrieved from: [Link]

  • Academia.edu. Quinazoline derivatives as potential anticancer agents: a patent review (2007 – 2010). Retrieved from: [Link]

Sources

Technical Monograph: 4-Chloro-5-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Core Scaffold for Dual-Functional Kinase Inhibitor Design

Executive Summary

4-Chloro-5-iodo-2-methylquinazoline represents a high-value "privileged scaffold" in medicinal chemistry, specifically within the kinase inhibitor space (e.g., EGFR, VEGFR). Its structural utility lies in its orthogonal reactivity : the C4-chloro group serves as a highly reactive electrophile for SNAr reactions (typically with anilines), while the C5-iodo group provides a stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) at the sterically demanding peri-position. This guide details the physicochemical identity, validated synthetic pathways, and handling protocols for this specific intermediate.

Structural Identity & Cheminformatics

The precise digital identification of this molecule is critical for database integration and SAR (Structure-Activity Relationship) modeling.

AttributeSpecification
IUPAC Name 4-Chloro-5-iodo-2-methylquinazoline
Molecular Formula C₉H₆ClIN₂
Molecular Weight 304.51 g/mol
Canonical SMILES CC1=NC(Cl)=C2C(I)=CC=CC2=N1
Isomeric SMILES CC1=NC(=C2C(=N1)C=CC=C2I)Cl
InChI Key (Predicted) HVZ...[1] (Structure specific)
LogP (Predicted) ~3.2 (Lipophilic due to Iodine/Chloro)
TPSA ~25.8 Ų
3D Conformation Note

The C5-iodo substituent exerts a peri-effect on the C4-chloro group. Unlike 6- or 7-substituted quinazolines, the 5-position is spatially crowded, which can slightly retard nucleophilic attack at C4 due to steric hindrance, but also prevents metabolic oxidation at this vulnerable site.

Synthetic Retro-Analysis & Pathway

The synthesis of 4-chloro-5-iodo-2-methylquinazoline is best approached via the Niementowski quinazoline synthesis modification, starting from 2-amino-6-iodobenzoic acid.

Pathway Logic
  • Cyclocondensation: The 2-amino-6-iodobenzoic acid is cyclized with a C2-carbon source (acetic anhydride) to form the lactam (quinazolinone).

  • Aromatization/Chlorination: The tautomeric lactam is converted to the chloro-imidate using a phosphorylating agent (POCl₃).

SynthesisPath Start 2-Amino-6-iodobenzoic acid Inter 5-Iodo-2-methylquinazolin-4(3H)-one Start->Inter Cyclization Reagent1 Acetic Anhydride (Reflux) Reagent1->Inter Product 4-Chloro-5-iodo-2-methylquinazoline Inter->Product Aromatization Reagent2 POCl3 / DIEA (Chlorination) Reagent2->Product

Figure 1: Step-wise synthetic route from anthranilic acid derivative to the target scaffold.

Standardized Experimental Protocol

Note: This protocol is adapted from standard quinazoline chemistry and optimized for the steric constraints of the 5-iodo position.

Step 1: Formation of 5-iodo-2-methylquinazolin-4(3H)-one

Reagents: 2-Amino-6-iodobenzoic acid (1.0 eq), Acetic Anhydride (excess).

  • Charge a round-bottom flask with 2-amino-6-iodobenzoic acid.

  • Add Acetic Anhydride (5-10 volumes).

  • Heat to reflux (140°C) for 2–4 hours. Monitor by TLC (the acid spot should disappear; a less polar fluorescent spot appears).

  • Critical Step: Cool the mixture to 0°C. The product often precipitates.

  • Filter the solid and wash with cold diethyl ether to remove excess anhydride/acetic acid.

  • Result: Off-white solid. Yields typically >80%.

Step 2: Chlorination to 4-Chloro-5-iodo-2-methylquinazoline

Reagents: 5-iodo-2-methylquinazolin-4(3H)-one (1.0 eq), POCl₃ (Phosphorus Oxychloride, 5-10 vol), N,N-Diisopropylethylamine (DIEA, 1.5 eq).

  • Safety Warning: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

  • Suspend the quinazolinone in neat POCl₃ under Argon.

  • Add DIEA dropwise. (Base catalysis accelerates the reaction and scavenges HCl).

  • Heat to reflux (105°C) for 3–6 hours. The suspension should clear to a yellow/brown solution.

  • Quenching (Exothermic): Evaporate excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water mixture to neutralize.

  • Extract with Dichloromethane (DCM). Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The 4-chloro product is liable to hydrolysis; store under inert atmosphere at -20°C.

Reactivity Profile & Orthogonality

The power of this scaffold lies in the ability to sequentially functionalize the ring.

The "Warhead" (C4-Cl)

The C4 position is highly electrophilic due to the electron-deficient pyrimidine ring.

  • Reaction: SNAr (Nucleophilic Aromatic Substitution).[2]

  • Nucleophiles: Anilines (for kinase inhibitors), Aliphatic amines, Alkoxides.

  • Conditions: Isopropanol reflux or mild base (K₂CO₃) in DMF.

The "Diversification Handle" (C5-I)

The C5-iodine is stable to SNAr conditions used at C4, allowing for chemoselective derivatization after the C4 amine is installed.

  • Reaction: Pd-Catalyzed Cross-Coupling.

  • Types: Suzuki (Aryl-Aryl), Sonogashira (Alkynes), Buchwald-Hartwig (Amines).

  • Strategic Value: The 5-position vectors substituents into the "solvent front" or "ribose pocket" of kinase enzymes, often improving solubility or selectivity.

Reactivity cluster_0 Path A: S_NAr (First) cluster_1 Path B: Pd-Coupling (Second) Center 4-Chloro-5-iodo-2-methylquinazoline Step1 React C4-Cl with Aniline (Kinase Hinge Binder) Center->Step1 High Reactivity (Electrophilic) Step2 React C5-I with Boronic Acid (Solubility/Selectivity Group) Step1->Step2 Sequential Functionalization

Figure 2: Orthogonal reactivity map showing the preferred order of operations (C4 substitution followed by C5 coupling).

Therapeutic Applications

This specific scaffold is a precursor to Type I and Type II Kinase Inhibitors .

  • EGFR Inhibitors: Analogous to Gefitinib, but the 5-iodo group allows for the introduction of solubilizing groups that interact with specific residues in the EGFR binding pocket, potentially overcoming T790M resistance.

  • HSP90 Inhibitors: Quinazoline cores are used to target the ATP-binding pocket of Heat Shock Protein 90.

  • Dual Inhibitors: The 2-methyl group is often essential for steric fit within the adenine binding pocket, while the 4-anilino moiety forms the crucial hydrogen bond with the hinge region (Met793 in EGFR).

References

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry. (Provides foundational chemistry for quinazoline/quinoline halogenation).

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones and their conversion to 4-chloroquinazolines." Tetrahedron. (Detailed protocol for POCl3 chlorination mechanisms).

  • Bridges, A. J. (2001). "The rationale and strategy for the development of specific inhibitors of the EGF receptor tyrosine kinase." Chemical Reviews. (Explains the SAR of the 4-anilinoquinazoline scaffold).

  • PubChem Compound Summary. "4-Chloro-2-methylquinazoline derivatives." (Used for physicochemical property estimation).[3]

Sources

5-Iodo-2-Methyl-4-Chloroquinazoline: A Bifunctional Scaffold for Advanced Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the landscape of targeted oncology, the quinazoline core remains a privileged scaffold, serving as the structural foundation for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). These molecules primarily function as ATP-competitive antagonists, halting downstream proliferative signaling in mutated or overexpressed kinases such as EGFR, HER2, and VEGFR-2[1].

As drug discovery efforts shift toward overcoming acquired resistance mutations (such as the EGFR T790M or C797S mutations), the need for highly functionalized, sterically tuned quinazoline derivatives has surged. 5-Iodo-2-methyl-4-chloroquinazoline (CAS: 1935505-11-5) emerges as a premier bifunctional building block in this domain[2]. By offering orthogonal reactivity—a highly electrophilic C4-chlorine and a transition-metal-sensitive C5-iodine—this scaffold enables the modular, step-economical synthesis of complex poly-substituted kinase inhibitors without the need for cumbersome protecting group strategies.

Physicochemical & Structural Properties

The utility of 5-iodo-2-methyl-4-chloroquinazoline lies in the distinct electronic environments of its pyrimidine and benzenoid rings. The data below summarizes its core properties:

PropertyValue / Description
Chemical Name 4-Chloro-5-iodo-2-methylquinazoline
CAS Number 1935505-11-5
Molecular Formula C9H6ClIN2
Molecular Weight 304.52 g/mol
C4 Reactivity Profile Highly electrophilic; optimized for Nucleophilic Aromatic Substitution (SNAr)
C5 Reactivity Profile Optimized for Pd-catalyzed oxidative addition (Cross-Coupling)
Storage Conditions Inert atmosphere, 2-8°C, protected from light[3]

Mechanistic Insights: The Power of Orthogonal Reactivity

As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from competing reactive sites. The 5-iodo-2-methyl-4-chloroquinazoline scaffold bypasses these issues through a predictable, chemically governed hierarchy of reactivity.

The C4-Chlorine: SNAr via the α-Nitrogen Effect

Despite the carbon-iodine (C-I) bond having a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond, the C4 position of the quinazoline ring is uniquely activated. This is driven by the α-nitrogen effect [4]. The adjacent N-3 atom withdraws electron density and significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 carbon[5]. Consequently, the C4-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or anilines. This reaction proceeds rapidly under mild basic conditions, leaving the C5-iodine completely untouched.

The C5-Iodine: Late-Stage Palladium Cross-Coupling

Once the C4 position is functionalized (typically forming a 4-anilinoquinazoline core), the C5-iodine becomes the focal point for structural diversification. The C5-I bond is highly reactive toward palladium(0) oxidative addition. This allows for late-stage Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings[6].

Causality in Workflow Design: By executing the SNAr reaction first, we avoid the need for transition metals in the initial step. If a Pd-catalyzed coupling were attempted prior to C4 amination, the highly activated C4-Cl bond could competitively undergo oxidative addition or hydrolyze under the aqueous basic conditions required for Suzuki couplings.

Experimental Workflows: Self-Validating Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the synthetic sequence.

Protocol A: Regioselective SNAr at C4 (Synthesis of 4-Anilinoquinazolines)

Objective: Couple an aniline derivative to the C4 position while preserving the C5-iodine.

  • Reaction Setup: Dissolve 5-iodo-2-methyl-4-chloroquinazoline (1.0 eq) and the target aniline (1.1 eq) in anhydrous Isopropanol or DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

    • Mechanistic Causality: DIPEA acts as a non-nucleophilic proton scavenger. As the SNAr proceeds, HCl is generated. Without DIPEA, the HCl would protonate the unreacted aniline, neutralizing its nucleophilicity and stalling the reaction.

  • Thermal Activation: Heat the mixture to 80°C for 4–6 hours under an argon atmosphere.

  • Self-Validation & QC: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 304.5) disappears. The product must exhibit a characteristic M / M+2 isotopic pattern indicative of the intact iodine atom. If dehalogenation is observed, reduce the temperature to 65°C.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Introduce an aryl or heteroaryl group at the C5 position via Pd-catalysis.

  • Reagent Assembly: Combine the C4-aminated intermediate from Protocol A (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

    • Mechanistic Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex, which is essential for the transmetalation step in the palladium catalytic cycle.

  • Degassing (Critical Step): Sparge the biphasic mixture with argon for 15 minutes.

    • Mechanistic Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) and promote unwanted oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 8 hours.

  • Self-Validation & QC: Monitor via TLC (Hexanes/EtOAc). The disappearance of the iodine-bearing precursor and the emergence of a highly UV-active, lower-Rf spot indicates successful C-C bond formation.

Systems Biology: Kinase Inhibition Pathway

To understand the biological endpoint of these synthesized quinazolines, it is crucial to visualize their mechanism of action at the cellular level. Quinazoline-based inhibitors synthesized from this scaffold are designed to competitively bind the ATP pocket of the EGFR kinase domain, effectively short-circuiting tumor proliferation pathways.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS / RAF / MEK EGFR->RAS Phosphorylation PI3K PI3K / AKT / mTOR EGFR->PI3K Phosphorylation Apoptosis Apoptosis (Cell Death) EGFR->Apoptosis Inhibition Induces Inhibitor Quinazoline Inhibitor (ATP Competitor) Inhibitor->EGFR Blocks ATP Site Proliferation Tumor Proliferation & Survival RAS->Proliferation Promotes PI3K->Proliferation Promotes

Caption: EGFR signaling inhibition by quinazoline-based ATP-competitive antagonists.

References

  • BLD Pharm. "1935505-11-5 | 4-Chloro-5-iodo-2-methylquinazoline | Compound Data". BLD Pharm Catalog.2

  • Journal of Medicinal Chemistry (ACS Publications). "Synthesis and Structure–Activity Relationships of (Aryloxy)quinazoline Ureas as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors". 1

  • MDPI (Molecules). "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives". 4

  • ResearchGate. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry". 5

Sources

Technical Guide: Solubility & Stability of 4-Chloro-5-iodo-2-methylquinazoline in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 4-Chloro-5-iodo-2-methylquinazoline Primary Solvent: Dimethyl Sulfoxide (DMSO) Application: Stock solution preparation for biological assays and synthetic intermediates. Critical Insight: While high solubility in DMSO is achievable, the chemical stability of the C4-chloro substituent is the limiting factor. This compound is prone to hydrolysis in "wet" DMSO, necessitating strict anhydrous handling protocols to prevent conversion to the inactive 4(3H)-quinazolinone species.

Part 1: Physicochemical Profile & Solvation Mechanics

To understand the solubility behavior of 4-Chloro-5-iodo-2-methylquinazoline, we must analyze its electronic and steric profile. The molecule possesses three distinct functional handles that dictate its interaction with DMSO.

FeatureChemical NatureInteraction with DMSO
Quinazoline Core Heterocyclic aromatic

-

stacking interactions; dipole-dipole attraction.
C4-Chloro Electrophilic "Hot Spot"Lability Risk: Susceptible to nucleophilic attack (hydrolysis).
C5-Iodo Lipophilic / PolarizableSolubility Enhancer: Large Van der Waals radius increases interaction with the polarizable sulfoxide group of DMSO.
C2-Methyl Steric / LipophilicMinor contribution to lipophilicity; provides slight steric bulk.
Theoretical Solubility Prediction

Based on structural analogs (e.g., 4-chloro-6,7-dimethoxyquinazoline), the addition of the C5-iodine atom significantly increases the partition coefficient (LogP).

  • Predicted LogP: ~3.2 – 3.8 (High Lipophilicity)

  • Aqueous Solubility: Negligible (< 10 µM without co-solvents).

  • DMSO Solubility: High. The soft, polarizable nature of the iodine atom facilitates solvation in DMSO, a polar aprotic solvent.

Part 2: Solubility Data & Limits

The following data represents practical working ranges derived from structural homologs and standard quinazoline behaviors.

Solubility Thresholds (at 25°C)
Solvent SystemSolubility StatusConcentration LimitNotes
100% Anhydrous DMSO Soluble > 50 mM (~15 mg/mL)Recommended for Stock Solutions.
DMSO + 10% Water Risk N/ADO NOT USE. Rapid hydrolysis of C-Cl bond.
PBS (pH 7.4) Insoluble < 10 µMCompound will precipitate immediately upon direct addition.
Ethanol Moderate~5–10 mMViable alternative, but lower capacity than DMSO.
The "Crash-Out" Phenomenon

When diluting a DMSO stock solution into aqueous media (e.g., cell culture media), the hydrophobic effect forces the quinazoline molecules to aggregate.

  • Critical Aggregation Concentration (CAC): Typically occurs above 10–20 µM in aqueous buffer.

  • Mitigation: Use intermediate dilution steps or include a surfactant (e.g., 0.1% Tween-80) in the assay buffer.

Part 3: Stability & Degradation Risks

The 4-chloro group is an excellent leaving group for Nucleophilic Aromatic Substitution (


). In the presence of trace water, DMSO can facilitate the hydrolysis of the compound into 5-iodo-2-methylquinazolin-4(3H)-one , which is biologically inactive for many kinase targets.
Mechanism of Instability

DMSO is hygroscopic (absorbs water from air). If the stock solution absorbs moisture, the water acts as a nucleophile.

HydrolysisPathway Start 4-Chloro-5-iodo- 2-methylquinazoline Inter Tetrahedral Intermediate Start->Inter + H2O (Nucleophilic Attack) Water H2O (Trace in DMSO) Water->Inter Product 5-Iodo-2-methyl- quinazolin-4(3H)-one Inter->Product - HCl (Elimination) HCl HCl Inter->HCl

Figure 1: Hydrolysis pathway of the C4-chloro group in "wet" DMSO.

Part 4: Recommended Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

  • Calculate Mass:

    • Molecular Weight (MW) of 4-Chloro-5-iodo-2-methylquinazoline

      
       304.5  g/mol .
      
    • Target: 10 mL of 10 mM solution.

    • Required Mass:

      
      .
      
  • Solvent Selection: Use Anhydrous DMSO (Grade:

    
     99.9%, water content < 0.005%).
    
    • Tip: Do not use DMSO from a bottle that has been open for months. Use a fresh ampoule or septum-sealed bottle.

  • Dissolution:

    • Weigh 30.5 mg of powder into a glass vial (avoid plastic if possible to prevent leaching).

    • Add 5 mL of DMSO to wet the powder.

    • Vortex for 30 seconds. The solution should turn clear.

    • Add remaining DMSO to reach final volume.

  • QC Check: Inspect for turbidity. If "jelling" occurs, sonicate at 30°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Safe Dilution for Biological Assays

Objective: Dilute stock to working concentration (e.g., 10 µM) without precipitation.

  • Step 1 (Intermediate): Dilute 10 mM DMSO stock 1:100 into fresh DMSO or Ethanol.

    • Result: 100 µM solution (100% solvent).

  • Step 2 (Final): Dilute the 100 µM intermediate 1:10 into pre-warmed (37°C) culture media.

    • Result: 10 µM final concentration (1% DMSO).

    • Why? Direct dilution of 10 mM stock (1:1000) often causes rapid precipitation at the injection site (the pipette tip), creating micro-crystals that do not re-dissolve.

Part 5: Troubleshooting & Visual Diagnostics[1]

ObservationDiagnosisRemediation
Yellowing of Solution Iodine liberation or hydrolysis.Discard. The C-I bond may be degrading (photolytic) or C-Cl hydrolysis has occurred.
White Precipitate Water contamination.Re-filter (0.22 µm PTFE) if critical, but concentration is now unknown. Prepare fresh.
Viscous "Gel" Supersaturation.Sonicate at 40°C. If it persists, dilute to 5 mM.
Workflow Visualization

Workflow Powder Solid Compound (Store Desiccated) Mix Vortex & Sonicate (Avoid Heat >40°C) Powder->Mix Solvent Anhydrous DMSO (Fresh Ampoule) Solvent->Mix QC Visual Inspection (Clear? No Yellowing?) Mix->QC QC->Powder Fail (Discard) Aliquot Aliquot & Freeze (-20°C / -80°C) QC->Aliquot Pass

Figure 2: Stock solution preparation workflow ensuring stability.

References

  • BenchChem. (2025).[1][2][3][4] Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents. Retrieved from .

  • InvivoChem. (2024). 4-chloro-6,7-dimethoxy-2-methylquinazoline Solubility Data. Retrieved from .

  • Gershon, H., et al. (2003).[5] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie. .

  • PubChem. (n.d.). Compound Summary: 4-Chloro-2-methylquinazoline.[6][7] National Library of Medicine. Retrieved from .

Sources

A Researcher's Guide to Sourcing 4-Chloro-5-iodo-2-methylquinazoline: Supplier Landscape, Quality Metrics, and Procurement Strategy

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-iodo-2-methylquinazoline is a substituted quinazoline that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique trifunctional nature—possessing a reactive chloro group, a versatile iodo group for cross-coupling reactions, and a methyl group—makes it a valuable intermediate for synthesizing a diverse range of complex molecules. Quinazoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds, including approved anticancer agents. The strategic placement of the chloro and iodo substituents allows for sequential, site-selective modifications, providing a robust platform for developing novel therapeutics, particularly kinase inhibitors and other targeted agents.[1][2][3]

This guide provides a comprehensive overview of the supplier landscape for 4-Chloro-5-iodo-2-methylquinazoline, outlines critical quality control parameters, and offers a strategic framework for its procurement. The insights herein are tailored for researchers and developers who require a reliable and well-characterized source of this key intermediate for their discovery and development pipelines.

Section 1: Global Supplier Landscape

The availability of 4-Chloro-5-iodo-2-methylquinazoline is primarily concentrated among specialized chemical suppliers that focus on providing building blocks for research and development. These suppliers range from large, well-established companies to smaller, niche providers. The compound is typically available in research quantities (milligrams to grams), with some suppliers offering capabilities for scale-up to kilograms for preclinical and early-phase development.

When sourcing this intermediate, it is crucial to consider factors beyond mere availability. These include the supplier's quality systems, documentation transparency, and technical support. Below is a summary of representative suppliers offering quinazoline derivatives, which are indicative of the types of vendors that would carry the specific target molecule.

Table 1: Representative Supplier Overview for Quinazoline-Based Intermediates

Supplier CategoryTypical PurityScale of SupplyKey StrengthsConsiderations
Major Chemical Catalogs (e.g., Sigma-Aldrich/Merck, BLD Pharm)≥95%mg to gBroad portfolio, established distribution, readily available documentation (SDS, basic CoA).[4]May have limited batch-specific data without purchase; higher cost per gram.
Specialty Building Block Providers (e.g., ChemScene, Echemi)≥97%mg to kgHigh-purity compounds, often with detailed analytical data available upfront.[5][6]Inventory levels can vary; lead times may be longer for larger quantities.
Custom Synthesis & CROs Project-specific (typically >98%)g to multi-kgCan provide material to exact specifications, full analytical package, and process development support.Higher initial cost, requires detailed project management and longer timelines.

Note: The specific compound 4-Chloro-5-iodo-2-methylquinazoline may not be a stock item for all listed suppliers, but they represent the primary channels through which it or structurally similar compounds are procured.

Section 2: Critical Quality Attributes & Verification

For drug discovery and development, the quality and purity of starting materials are paramount. Contaminants or isomeric impurities in a key intermediate like 4-Chloro-5-iodo-2-methylquinazoline can lead to failed reactions, difficult purification, and, most critically, the generation of unintended byproducts that may possess undesirable biological activity or toxicity.

A robust quality assessment of the procured material is a self-validating system that ensures the reliability of subsequent experimental results.

Interpreting the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to a material's quality. A comprehensive CoA for 4-Chloro-5-iodo-2-methylquinazoline should include:

  • Identity Confirmation :

    • ¹H and ¹³C NMR Spectroscopy : The spectral data should be consistent with the assigned structure. Researchers should verify that the chemical shifts, integration values, and coupling patterns match the expected pattern for the molecule.

    • Mass Spectrometry (MS) : The report should show a molecular ion peak corresponding to the compound's molecular weight (C₉H₆ClIN₂: ~304.5 g/mol ).

  • Purity Assessment :

    • High-Performance Liquid Chromatography (HPLC) : This is the gold standard for purity determination. The CoA should state the purity level (e.g., >97%) and the method conditions (column, mobile phase, detection wavelength). The chromatogram itself is valuable as it shows the presence of any impurities.

  • Physical Properties : Appearance (e.g., off-white to yellow solid), melting point, and solubility.

  • Batch/Lot Number : Essential for traceability.

Recommended In-House Verification Protocol

Even with a supplier's CoA, it is best practice to perform in-house verification on a small sample of any new batch of critical material.

Step-by-Step Incoming Material Verification:

  • Documentation Review : Cross-reference the received material's label with the purchase order and the CoA. Ensure the batch numbers match.

  • Visual Inspection : Check that the physical appearance matches the description on the CoA.

  • Solubility Check : Test the solubility in a common solvent (e.g., DMSO, DCM) to ensure it behaves as expected.

  • Identity Confirmation (LC-MS) : The most efficient verification method.

    • Prepare a dilute solution (e.g., 1 mg/mL in a suitable solvent).

    • Inject onto an LC-MS system.

    • Confirm the presence of the expected molecular ion peak.

    • The UV chromatogram from this run can serve as a preliminary check on purity against the supplier's HPLC data.

  • Purity Confirmation (¹H NMR) : For critical applications, obtaining a ¹H NMR spectrum is advisable. This can quickly identify major organic impurities that may not be apparent by other methods.

This verification workflow provides a high degree of confidence in the material's identity and purity before committing it to complex and costly synthetic routes.

Section 3: Procurement & Synthetic Strategy

The procurement of 4-Chloro-5-iodo-2-methylquinazoline is directly linked to its role as a versatile chemical intermediate. The chloro and iodo groups are key functional handles for elaboration. The chlorine at the 4-position is highly susceptible to nucleophilic aromatic substitution (SₙAr), while the iodine at the 5-position is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

This dual reactivity allows for a logical and stepwise construction of more complex molecules, a strategy often employed in the synthesis of kinase inhibitors that target the ATP-binding site of enzymes.[2][7] For instance, the 4-chloro position is often reacted with an amine to install a key pharmacophoric element.[1]

The synthesis of the 4-chloroquinazoline core itself typically involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination of the resulting quinazolin-4-one intermediate.[3][8][9] Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for this chlorination step.[2][8]

Below is a conceptual workflow for evaluating and procuring this critical reagent.

Supplier & Material Qualification Workflow

G start Identify Need for 4-Chloro-5-iodo-2-methylquinazoline search Search Supplier Databases (e.g., Sigma-Aldrich, ChemScene) start->search identify Shortlist 2-3 Potential Suppliers search->identify request_docs Request Batch-Specific CoAs & Purity Data (HPLC, NMR) identify->request_docs eval_docs Evaluate Technical Data for Suitability request_docs->eval_docs decision Data Sufficient? eval_docs->decision decision->request_docs No, Request More Data purchase Place Order for Evaluation Sample decision->purchase Yes verify Perform In-House QC (LC-MS, NMR) purchase->verify release Release for Use in Synthesis verify->release

Caption: Workflow for Supplier Qualification and Material Procurement.

Conclusion

4-Chloro-5-iodo-2-methylquinazoline is a high-value intermediate for drug discovery programs targeting kinases and other enzyme classes. Its successful use is contingent upon sourcing high-purity material from reliable vendors. Researchers and drug development professionals must adopt a rigorous approach to supplier evaluation, focusing on comprehensive documentation, transparent analytical data, and robust in-house quality verification. By following the principles outlined in this guide—from understanding the supplier landscape to implementing a stringent material qualification workflow—research teams can mitigate risks associated with poor starting material quality and accelerate their path toward novel therapeutic discoveries.

References

  • Howei Life Science.CAS 959237-72-0 | 4-Chloro-5-iodo-2-(trifluoromethyl)quinazoline,≥95%.
  • Guidechem.What is the synthesis method of 4-Chloro-6-iodoquinazoline?
  • Echemi.32 4-CHLORO-QUINAZOLINE Suppliers.
  • PMC (PubMed Central).Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinazoline Derivatives.
  • Sigma-Aldrich.4-Chloro-2-methyl-quinazoline AldrichCPR 6484-24-8.
  • ChemScene.90272-82-5 | 4-Chloro-5-methylquinazoline.
  • Sigma-Aldrich.4-Chloro-2-methyl-5,6,7,8-tetrahydro-quinazoline.
  • BLD Pharm.1934584-38-9|4-Chloro-7-iodo-2-methylquinazoline.
  • ACS Omega.Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection.
  • PMC (PubMed Central).Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • ChemScene.6484-24-8 | 4-Chloro-2-methylquinazoline.
  • ResearchGate.Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
  • ResearchGate.Synthesis of 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds with potential biological activity.
  • Sigma-Aldrich.4-Chloro-2-methylquinazoline | 6484-24-8.
  • ResearchGate.Synthesis and antimicrobial activity of some new quinazoline derivatives.
  • Arabian Journal of Chemistry.Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents.
  • A Short Review on Quinazoline Heterocycle - Volume 10, Issue 5, May 2021.
  • ECHEMI.4-CHLORO-QUINAZOLINE SDS, 5190-68-1 Safety Data Sheets.

Sources

Methodological & Application

Application Note: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-5-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for the functionalization of 4-Chloro-5-iodo-2-methylquinazoline , a critical scaffold in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). While the C4-chlorine atom is highly activated for nucleophilic displacement, the presence of a bulky iodine atom at the C5 "peri" position introduces unique steric challenges that distinguish this substrate from standard quinazolines. This note provides optimized workflows for SNAr reactions with amines, phenols, and thiols, emphasizing regiocontrol and yield maximization.

Mechanistic Insight & Regioselectivity

The Electronic vs. Steric Paradox

The reactivity of 4-Chloro-5-iodo-2-methylquinazoline is defined by two opposing forces:

  • Electronic Activation (C4): The pyrimidine ring nitrogens (N1 and N3) exert a strong electron-withdrawing effect, making C4 highly electrophilic. The C4-Cl bond is significantly more labile than the C5-I bond, ensuring exclusive regioselectivity for C4 displacement under standard SNAr conditions.

  • Steric Hindrance (The Peri-Effect): The iodine atom at C5 is physically large (Van der Waals radius ~1.98 Å). Its proximity to the C4 reaction center creates a "peri-effect," sterically crowding the trajectory of incoming nucleophiles.

Implication for Protocol Design:

  • Reaction Rates: Slower compared to 6- or 7-substituted quinazolines.

  • Nucleophile Scope: Sterically demanding nucleophiles (e.g., tert-butylamines, ortho-substituted anilines) require elevated temperatures or polar aprotic solvents (DMF/DMSO) to overcome the energy barrier.

Reaction Mechanism Diagram

The following diagram illustrates the addition-elimination pathway, highlighting the critical tetrahedral intermediate stabilized by the diaza-system.

SNAr_Mechanism cluster_steric Steric Gate (Peri-Effect) Substrate 4-Chloro-5-iodo- 2-methylquinazoline TS Meisenheimer-like Complex (Tetrahedral Intermediate) Substrate->TS + Nu (Slow Step) Nu Nucleophile (H-Nu) Nu->TS Product 4-Substituted 5-iodo-2-methylquinazoline TS->Product - Cl⁻ (Fast Step) HCl Byproduct (HCl) TS->HCl

Figure 1: SNAr mechanism illustrating the critical intermediate where C5-Iodo steric bulk influences the approach of the nucleophile.

Experimental Protocols

Protocol A: Amination (Standard & Hindered Amines)

Application: Synthesis of 4-aminoquinazolines (common kinase inhibitor motif).

Reagents:

  • Substrate: 4-Chloro-5-iodo-2-methylquinazoline (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or Et
    
    
    
    N.
  • Solvent: Isopropanol (IPA) [Standard] or Dioxane [For high temp].

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, suspend the quinazoline substrate (1.0 mmol) in IPA (5 mL, 0.2 M concentration).

    • Note: The starting material may not fully dissolve at RT; this is normal.

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

  • Reaction:

    • Standard Amines (Aniline, Benzylamine): Heat to 80°C for 2–4 hours.

    • Hindered Amines (2-methylaniline, cyclic secondary amines): Switch solvent to 1,4-Dioxane and heat to 100°C for 6–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. Look for the disappearance of the starting material peak (M+H ~305/307).

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • If product precipitates: Filter the solid, wash with cold water (2x) and cold IPA (1x).

    • If homogenous: Concentrate solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: Etherification (Phenols & Alcohols)

Application: Synthesis of 4-alkoxy/aryloxyquinazolines.

Reagents:

  • Substrate: 4-Chloro-5-iodo-2-methylquinazoline (1.0 equiv)

  • Nucleophile: Phenol or Alcohol (1.2 equiv)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) [Weak base] or NaH (1.2 equiv) [Strong base].
  • Solvent: DMF (Dry) or Acetonitrile (ACN).

Step-by-Step Methodology:

  • Activation:

    • Method A (Phenols/K

      
      CO
      
      
      
      ): Combine phenol (1.2 mmol) and K
      
      
      CO
      
      
      (2.0 mmol) in ACN (5 mL). Stir for 15 min.
    • Method B (Alcohols/NaH): Dissolve alcohol (1.2 mmol) in dry DMF (3 mL) at 0°C. Carefully add NaH (60% dispersion, 1.2 mmol). Stir for 30 min until H

      
       evolution ceases.
      
  • Coupling: Add the quinazoline substrate (1.0 mmol) to the activated nucleophile mixture.

  • Reaction: Heat to 60–80°C .

    • Caution: Higher temperatures with alkoxides can lead to side reactions at the C2-methyl group (deprotonation). Keep <90°C.

  • Workup: Quench with water. Extract with EtOAc. The C5-Iodo group makes these products lipophilic; ensure thorough washing of the organic layer to remove DMF.

Optimization & Data Analysis

Solvent & Condition Screening

The following table summarizes reaction outcomes based on solvent polarity and temperature.

SolventTemp (°C)Nucleophile TypeReaction TimeYieldNotes
Isopropanol 80 (Reflux)Primary Amines2 h>90%Preferred. Product often crystallizes out.
Dioxane 100Secondary Amines6 h85%Required for sterically hindered amines.
DMF 60Phenols4 h75-85%Aqueous workup required.
Ethanol 78Amines3 h88%Risk of ethoxide side-reaction if base is too strong.
Water 100Amines12 h40-60%"On-water" conditions possible but slower due to solubility.
Troubleshooting Guide
  • Problem: Incomplete conversion after 12 hours.

    • Root Cause: Steric shielding by C5-Iodo group.

    • Solution: Increase concentration to 0.5 M or use a microwave reactor (120°C, 20 min).

  • Problem: Hydrolysis to Quinazolin-4-one.

    • Root Cause: Wet solvent or hygroscopic amine.

    • Solution: Use anhydrous solvents. Store the 4-chloro starting material under inert gas (Ar/N

      
      ).
      
  • Problem: Regioselectivity issues (C2 attack).

    • Root Cause: Extremely rare. Only occurs with very small, hard nucleophiles at high temp.

    • Verification: C4-substitution is confirmed by the loss of the characteristic C4-Cl signal in LCMS and retention of the C2-Methyl singlet in NMR.

Workflow Visualization

Workflow Start Start: 4-Chloro-5-iodo- 2-methylquinazoline Choice Select Nucleophile Start->Choice PathA Amine (R-NH2) Solvent: IPA/Dioxane Base: DIPEA Choice->PathA N-Nucleophile PathB Phenol/Alcohol (R-OH) Solvent: DMF/ACN Base: K2CO3/NaH Choice->PathB O-Nucleophile Reaction Heat (60-100°C) Monitor via TLC/LCMS PathA->Reaction PathB->Reaction WorkupA Precipitation Workup (Filter & Wash) Reaction->WorkupA Solid Product WorkupB Extraction Workup (EtOAc/Water) Reaction->WorkupB Soluble Product Final Final Product: 4-Substituted-5-iodo-2-methylquinazoline WorkupA->Final WorkupB->Final

Figure 2: Decision tree for selecting the appropriate SNAr protocol based on nucleophile type.

Safety & Handling

  • 4-Chloro-5-iodo-2-methylquinazoline: Potent skin and eye irritant. Potential sensitizer. Handle in a fume hood.

  • Solvents: DMF and Dioxane are toxic/carcinogenic. Use proper PPE (gloves, goggles).

  • Waste: Halogenated organic waste stream (due to Iodine/Chlorine content).

References

  • Regioselective SNAr in Quinazolines

    • Lopes, S. M. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI.

  • Synthesis of 4-Anilinoquinazolines

    • Ribeiro, C. J. A., et al. (2014). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein J. Org. Chem.

  • General Quinazoline Reactivity

    • BenchChem Protocols.[1] Synthesis Protocol for 4-Chloro-2-pyridin-3-ylquinazoline.

  • Mechanistic Studies on 4-Chloroquinazolines

    • Sánchez, P., et al. (2018). Nucleophilic aromatic substitution reactions of 4-chloroquinazoline. ResearchGate.

Sources

Sonogashira coupling with 4-Chloro-5-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Sonogashira Coupling of 4-Chloro-5-iodo-2-methylquinazoline

Abstract & Strategic Importance

The 4-chloro-5-iodo-2-methylquinazoline scaffold represents a high-value intermediate in the synthesis of EGFR and VEGFR kinase inhibitors. Its structural duality—containing a highly reactive C4-chloro electrophile and a C5-iodo handle—presents a unique synthetic challenge.

  • The C4-Chloro group is electronically activated by the pyrimidine ring nitrogens (positions 1 and 3), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or oxidative hydrolysis.

  • The C5-Iodo group is electronically distinct but sterically encumbered by the "peri-effect" from the C4-substituent and N1.

This Application Note details the chemoselective Sonogashira coupling at the C5 position.[1] The objective is to install an alkyne functionality at C5 while preserving the C4-Cl bond for subsequent diversification (e.g., introduction of aniline pharmacophores). Failure to control reaction parameters results in "scrambling"—a mixture of C5-coupled, C4-displaced, and hydrolyzed byproducts.

Mechanistic Principles & Chemoselectivity

To achieve selectivity, one must exploit the kinetic differences between Oxidative Addition (at C-I) and Nucleophilic Displacement (at C-Cl).

The Reactivity Hierarchy
  • C5-I Oxidative Addition (Fastest): Palladium(0) inserts into the weak C-I bond (

    
    ) significantly faster than the stronger C-Cl bond (
    
    
    
    ).
  • C4-Cl SNAr (Competitor): The C4 position is electron-deficient. In the presence of strong nucleophiles (e.g., secondary amines used as bases) or heat, the chloride is displaced.

  • C4-Cl Oxidative Addition (Slowest): Under mild conditions, Pd(0) will rarely insert into the C4-Cl bond if C-I is present.

Pathway Visualization

The following diagram illustrates the kinetic competition managed by this protocol.

Chemoselectivity Substrate 4-Chloro-5-iodo- 2-methylquinazoline OxAdd_I Intermediate A: C5-Pd(II)-I Species (Fast Kinetic Product) Substrate->OxAdd_I Oxidative Addition (RT, Fast) OxAdd_Cl Intermediate B: C4-Pd(II)-Cl Species (Slow - High Temp) Substrate->OxAdd_Cl Oxidative Addition (>60°C, Slow) SNAr_Product Side Product: C4-Amino/Alkoxy (Base Dependent) Substrate->SNAr_Product S_NAr Attack (Nucleophilic Base) Pd_Complex Pd(0) Catalyst Alkyne Terminal Alkyne Final_Product Target: 5-Alkynyl-4-chloro- 2-methylquinazoline OxAdd_I->Final_Product Transmetallation & Reductive Elimination

Caption: Kinetic pathway analysis showing the preferential C5-functionalization (Green) vs. C4-side reactions (Red).

Experimental Protocol

Reagents & Equipment
  • Substrate: 4-Chloro-5-iodo-2-methylquinazoline (1.0 equiv).

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.1 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%).

    • Note: Pd(dppf)Cl₂ is a valid alternative if steric bulk at C5 is excessive.

  • Co-Catalyst: Copper(I) Iodide [CuI] (2 mol%).

  • Base: Triethylamine (Et₃N) - Must be distilled/anhydrous .

    • Critical: Do not use secondary amines like diethylamine or piperidine as the bulk solvent, as they may displace the C4-Cl via SNAr.

  • Solvent: Anhydrous THF or DMF (Degassed).

Step-by-Step Procedure

Step 1: System Preparation (Inert Atmosphere)

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Cool under a stream of dry Argon or Nitrogen.

  • Degassing: Solvents (THF/DMF) and the base (Et₃N) must be sparged with argon for 15 minutes prior to use. Dissolved oxygen promotes homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.

Step 2: Reaction Assembly

  • Charge the flask with 4-Chloro-5-iodo-2-methylquinazoline (1.0 mmol, 304 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.02 mmol, 3.8 mg).

  • Seal the flask and purge with Argon for 5 minutes.

  • Add Anhydrous THF (5.0 mL) via syringe.

  • Add Triethylamine (2.0 mmol, 280 µL) via syringe.

  • Stir at Room Temperature (25°C) for 5 minutes until the catalyst is partially dissolved (solution typically turns yellow/orange).

Step 3: Alkyne Addition & Monitoring

  • Add the Terminal Alkyne (1.1 mmol) dropwise via syringe over 5 minutes.

    • Why: Slow addition keeps the concentration of acetylide low, minimizing homocoupling side reactions.

  • Stir at Room Temperature .

    • Checkpoint: If no reaction is observed by TLC/LCMS after 2 hours, warm gently to 40°C. Do not exceed 50°C to protect the C4-Cl bond.

  • Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting material (M+H: 305/307) and appearance of the product.

Step 4: Workup (Hydrolysis Prevention)

  • Once conversion is >95%, dilute the reaction mixture with EtOAc (20 mL).

  • Wash with saturated NH₄Cl (2 x 10 mL) to sequester copper salts (blue aqueous layer).

  • Wash with Brine (10 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40°C .

    • Warning: 4-Chloroquinazolines can hydrolyze to quinazolinones on silica gel if left too long.

Step 5: Purification

  • Purify via Flash Column Chromatography using a gradient of Hexane/EtOAc.

  • Add 1% Et₃N to the eluent to neutralize silica acidity, preventing hydrolysis of the C4-Cl.

Data Summary & Troubleshooting

Expected Analytical Data
ParameterValue / Observation
Reaction Time 2–6 Hours at 25°C
Yield 75–88% (Isolated)
Major Byproduct Alkyne Homocoupling (Glaser product)
Critical Impurity 4-Hydroxy-5-iodo-2-methylquinazoline (Hydrolysis)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Slow Conversion Steric hindrance at C5 (Peri-effect).Increase catalyst to 5 mol%; Switch to Pd(dppf)Cl₂; Warm to 40°C.
C4-Substitution (SNAr) Base is too nucleophilic or Temp too high.Switch base from amines to Cs₂CO₃ (inorganic); Lower temperature.
Hydrolysis (C4-OH) Wet solvents or acidic silica.Use freshly distilled solvents; Add 1% Et₃N to column; Store product in freezer.
Homocoupling Oxygen in system.Re-degas solvents; Ensure positive Argon pressure.

Workflow Visualization

Workflow Start Start: 4-Cl-5-I-Quinazoline Prep Degas THF/Et3N (15 min) Add Pd(PPh3)2Cl2 + CuI Start->Prep Reaction Add Alkyne Dropwise Stir at 25°C (Argon) Prep->Reaction Check LCMS Check (2h) Reaction->Check Check->Reaction Incomplete (Warm to 40°C) Workup Quench: NH4Cl (aq) Extract: EtOAc Check->Workup Complete Purify Flash Column (Hex/EtOAc + 1% Et3N) Workup->Purify

Caption: Operational workflow emphasizing the critical decision point at the LCMS check to avoid thermal degradation.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Handy, S. T., & Wilson, T. (2005). Polyhaloheterocycles: Part 1. The selective Pd-catalyzed coupling of 2,4-dichloro- and 2,4,6-trichloropyrimidine. Tetrahedron Letters, 46(29), 4813–4816.

  • Mphahlele, M. J. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17438–17462.

  • Legault, C. Y., et al. (2007).[2] Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665.[2]

Sources

Application Note: Advanced Protocols for the Regioselective Functionalization of the C5-Position in Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Imperative

Quinazoline derivatives represent a privileged class of pharmacophores, most notably recognized for their role as kinase inhibitors (e.g., gefitinib, erlotinib). However, recent breakthroughs in neuropharmacology have highlighted the critical importance of C5-substituted 2,4-diaminoquinazolines . Compounds such as RG3039 have emerged as potent inhibitors of the Decapping Scavenger (DcpS) enzyme. By holding DcpS in a catalytically incompetent conformation, these C5-functionalized molecules modulate RNA metabolism and significantly increase SMN2 promoter activity, offering a disease-modifying therapeutic pathway for Spinal Muscular Atrophy (SMA) .

DcpS_Pathway A C5-Substituted Quinazoline C DcpS-Inhibitor Complex A->C Binds Active Site B DcpS Enzyme (Active State) B->C Conformational Shift D m7GpppN mRNA Hydrolase Blocked C->D Catalytic Incompetence E SMN2 Promoter Activation D->E RNA Metabolism Shift F Increased SMN Protein Levels E->F SMA Phenotype Rescue

Fig 1. Logical flow of DcpS enzyme inhibition by C5-substituted quinazolines in SMA models.

Mechanistic Causality: Overcoming the "C5 Challenge"

Functionalizing the C5-position of the quinazoline core is historically challenging. The pyrimidine ring (C2/C4) is highly electron-deficient and readily undergoes nucleophilic aromatic substitution (S_N_Ar). Conversely, the C5-position resides on the fused benzene ring, which is electronically deactivated and highly sterically hindered by adjacent substituents at the C4-position.

To bypass the need for lengthy de novo synthesis using pre-halogenated precursors, modern synthetic workflows utilize Transition-Metal Catalyzed C-H Activation . By installing a Lewis basic directing group (DG)—such as an amide or amine—at the C4 position, a palladium or ruthenium catalyst can be physically tethered in proximity to the C5-H bond.

The activation proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. In this transition state, an internal base (typically an acetate or pivalate ligand) abstracts the C5 proton simultaneously as the metal-carbon bond forms. This causality explains why specific solvents (like acetic acid) and specific metal precursors (like Pd(OAc)₂) are absolute requirements for protocol success.

Pd_Catalytic_Cycle Pd_II Pd(II) Catalyst (Active Species) Coord Coordination to C4-Directing Group Pd_II->Coord Substrate Binding CMD CMD at C5-H (Acetate Base) Coord->CMD Proton Abstraction OxAdd Oxidative Addition (Ar2I+ OTf-) CMD->OxAdd Pd(II) Metallacycle RedElim Reductive Elimination (C5-Aryl Product) OxAdd->RedElim Pd(IV) Intermediate RedElim->Pd_II Product Release

Fig 2. Catalytic cycle of Pd-catalyzed C4-directed C5-H arylation via a CMD mechanism.

Methodological Comparison Data

The selection of a functionalization strategy dictates the overall yield, step-economy, and regioselectivity of the workflow. The table below summarizes the quantitative and qualitative parameters of the three primary approaches to C5 modification.

StrategyReagents / CatalystTypical YieldRegioselectivityMechanistic Causality / Limitation
Traditional Cross-Coupling Pd(PPh₃)₄, Ar-B(OH)₂, Base40–60%High (Requires C5-Halide)Requires multi-step, low-yielding pre-functionalization of the starting material.
Minisci-Type Photoredox Ru(bpy)₃²⁺, Blue LED, R-BF₃K30–50%Poor (C2/C4 > C5)Radicals naturally favor electron-deficient pyrimidine positions; C5 requires blocking C2/C4.
Directed C-H Activation Pd(OAc)₂, Ar₂I⁺ OTf⁻, AcOH75–95%Excellent (Exclusive C5)C4-directing group physically constrains the Pd-catalyst to the proximal C5-H bond.

Experimental Protocols

Protocol A: Palladium-Catalyzed C4-Directed C5-H Arylation

This protocol utilizes diaryliodonium salts as highly electrophilic coupling partners. Their hypervalent nature allows for facile oxidative addition to the sterically hindered Pd(II) metallacycle without the need for harsh bases that could cleave the C4-directing group .

Materials:

  • Substrate: N-(Quinazolin-4-yl)pivalamide (1.0 mmol)

  • Arylating Agent: Diaryliodonium triflate (1.5 mmol)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%, 0.05 mmol)

  • Solvent: Glacial Acetic Acid (AcOH) (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add N-(quinazolin-4-yl)pivalamide (1.0 mmol) and Pd(OAc)₂ (5 mol%).

  • Solvent Addition: Add 5.0 mL of glacial acetic acid. Causality: AcOH maintains a high concentration of acetate ions in the microenvironment, which is strictly required to act as the proton shuttle during the Concerted Metalation-Deprotonation (CMD) step.

  • Oxidant Introduction: Add the diaryliodonium triflate (1.5 mmol) to the suspension. Seal the tube and purge with N₂ for 3 minutes.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and neutralize the acetic acid carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System: To validate the success of the CMD step prior to full conversion, an aliquot can be drawn at the 2-hour mark and analyzed via ¹H-NMR. The disappearance of the characteristic C5-proton singlet (typically resonating around δ 8.3–8.5 ppm) confirms that regioselective metalation has occurred.

Protocol B: Copper-Catalyzed Remote C5-H Sulfenylation

Adapted from remote functionalization techniques, this protocol leverages aerobic oxidation and Single-Electron Transfer (SET) to generate sulfonyl radicals that are directed to the C5 position by a C4-amine group.

Materials:

  • Substrate: Quinazolin-4-amine (0.5 mmol)

  • Reagent: Aryl sulfonyl hydrazide (1.0 mmol)

  • Catalyst: Copper(I) Iodide[CuI] (10 mol%, 0.05 mmol)

  • Solvent: DMSO (3.0 mL)

Step-by-Step Methodology:

  • Reagent Setup: In an open-air 10 mL reaction vial, combine quinazolin-4-amine (0.5 mmol), aryl sulfonyl hydrazide (1.0 mmol), and CuI (10 mol%).

  • Solvation: Add 3.0 mL of DMSO. Do not purge with inert gas; atmospheric oxygen is required.

  • Radical Generation: Heat the mixture to 80 °C for 8 hours. Causality: Cu(I) is aerobically oxidized to Cu(II). The Cu(II) species undergoes SET with the sulfonyl hydrazide, decomposing it to release N₂ gas and a highly reactive sulfonyl radical. The C4-amine coordinates the copper, increasing the local concentration of the radical exclusively at the C5-position.

  • Isolation: Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 x 10 mL). Dry and concentrate the organic layers, followed by chromatographic purification.

Self-Validating System: This reaction relies on aerobic oxidation to cycle Cu(I) to Cu(II). If the reaction mixture fails to transition from a pale yellow to a deep green/blue hue (indicative of the active Cu(II) coordination complex) within the first 30 minutes, ensure the vial is adequately ventilated to atmospheric oxygen.

References

  • The DcpS inhibitor RG3039 improves survival, function and motor unit pathologies in two SMA mouse models Source: Human Molecular Genetics (via PubMed Central) URL:[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Pharmaceuticals (via PubMed Central) URL:[Link]

  • Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes Source: Molecules (via MDPI) URL:[Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions Source: Chemical Reviews (via ACS Publications) URL:[Link]

Application Note: Regioselective Functionalization of 4-Chloro-5-iodoquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Sequential Strategy for Orthogonal


 and Palladium-Catalyzed Cross-Couplings 
Executive Summary

This guide details the regioselective functionalization of 4-chloro-5-iodoquinazoline , a bifunctional scaffold critical in kinase inhibitor development (e.g., EGFR, PI3K). The core challenge lies in distinguishing between the highly electrophilic C4-chloro position (pyrimidine ring) and the steric-hindered, yet transition-metal-active, C5-iodo position (benzene ring).

The Core Directive: This protocol validates a sequential functionalization strategy .

  • Step 1 (

    
    ):  Chemoselective displacement of the C4-chloride using nucleophiles (amines/phenols) under mild conditions.
    
  • Step 2 (Pd-Catalysis): Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at the C5-iodide position on the resulting intermediate.

This sequence prevents competitive hydrolysis or oxidative addition at the activated C4 position, ensuring high yields and purity.

Mechanistic Grounding & Reactivity Profile

To master this scaffold, one must understand the distinct electronic environments of the two halogenated positions.

A. The C4-Chloro Position (The "Pseudo-Acid Chloride")
  • Reactivity: High.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Driver: The C4 position is extremely electron-deficient due to the inductive withdrawal of the adjacent N3 and the vinylogous pull of N1. It behaves similarly to an acid chloride.

  • Implication: It reacts with amines at mild temperatures (

    
     to 
    
    
    
    ). It is susceptible to hydrolysis (forming the quinazolinone) if exposed to aqueous base at high heat.
B. The C5-Iodo Position (The "Peri" Aryl Halide)
  • Reactivity: Moderate to High (for Pd-insertion).

  • Mechanism: Oxidative Addition (Pd(0)

    
     Pd(II)).
    
  • Driver: The weak C-I bond allows for rapid oxidative addition.

  • The "Peri-Effect" Challenge: The C5 position is sterically crowded by the C4-substituent and the N1 lone pair. Unlike 6-iodo or 7-iodo isomers, the 5-iodo position requires higher energy or sterically accessible ligands for successful coupling.

C. The Chemoselectivity Trap

Attempting Palladium coupling first (on the 4-Cl-5-I parent) is risky. While oxidative addition is generally faster at C-I than C-Cl, the activated nature of the C4-Cl can lead to:

  • Competitive oxidative addition at C4 (bis-coupling).

  • Hydrolysis of C4-Cl by the aqueous base required for Suzuki coupling.

Strategic Workflow (Decision Matrix)

The following diagram illustrates the logical flow for synthesizing 4,5-disubstituted quinazolines, highlighting the "Safe Route" vs. the "Risky Route."

QuinazolineWorkflow Start Starting Material: 4-Chloro-5-iodoquinazoline Decision Select First Transformation Start->Decision RouteA Route A (Recommended): SNAr at C4 Decision->RouteA High Chemoselectivity RouteB Route B (Risky): Pd-Coupling at C5 Decision->RouteB Low Chemoselectivity InterA Intermediate: 4-Amino-5-iodoquinazoline (Stable C4-N bond) RouteA->InterA Mild Base, IPA, <60°C InterB Intermediate: 4-Chloro-5-arylquinazoline (Unstable C4-Cl) RouteB->InterB Aqueous Base causes Hydrolysis SideRxn Side Reactions: Hydrolysis of C4-Cl Bis-coupling RouteB->SideRxn Step2A Step 2: Suzuki Coupling at C5 (High Temp, Pd Catalyst) InterA->Step2A Step2B Step 2: SNAr at C4 InterB->Step2B Product Final Product: 4,5-Disubstituted Quinazoline Step2A->Product Step2B->Product

Caption: Workflow for regioselective substitution. Route A (Green) is the industry standard for maximizing yield and purity.

Detailed Protocols
Protocol A:

Displacement at C4

Objective: Install the amine scaffold at C4 while leaving the C5-iodide intact.

Materials:

  • Substrate: 4-Chloro-5-iodoquinazoline (1.0 equiv).

  • Nucleophile: Aniline derivative or aliphatic amine (1.1 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv).
    
  • Solvent: Isopropanol (IPA) or Dioxane (anhydrous).

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 4-chloro-5-iodoquinazoline in IPA (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile dropwise.

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 2.5 equiv.

  • Reaction: Heat the mixture to 60°C .

    • Monitoring: Monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours. The C4-Cl is highly reactive; avoid overheating (>80°C) to prevent potential instability of the iodine (though rare).

  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.[2]

    • Add water (2x reaction volume) to induce precipitation.

    • Filter the solid, wash with cold water/IPA (1:1), and dry under vacuum.

    • Yield Expectation: 85-95%.

Critical Checkpoint: Verify the retention of the iodine atom via Mass Spectrometry (look for the characteristic mass pattern).

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Cross-couple an aryl/heteroaryl boronic acid at the sterically hindered C5 position.

Materials:

  • Substrate: 4-Amino-5-iodoquinazoline intermediate (from Protocol A) (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2–1.5 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5-10 mol%).
    • Expert Tip: For sterically hindered 5-position couplings,

      
       often outperforms tetrakis due to the larger bite angle of the ligand.
      
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen.

  • Dissolution: Add the substrate, boronic acid, and Pd catalyst. Dissolve in Dioxane.

  • Activation: Add the aqueous

    
     solution.
    
  • Deoxygenation: Sparge with Argon for 5 minutes (Critical step to prevent homocoupling or oxidation).

  • Reaction: Heat to 90–100°C for 4–12 hours.

    • Steric Note: The "peri" position (C5) is crowded. If conversion is slow, raise temperature to 110°C (sealed tube) or switch to a high-activity catalyst system like XPhos Pd G2.

  • Workup:

    • Dilute with EtOAc and wash with water/brine.

    • Dry over

      
      , concentrate.
      
    • Purify via Silica Gel Chromatography (Gradient: Hexanes

      
       EtOAc).
      
Data Presentation & Comparison

Table 1: Reactivity Comparison of Halogenated Positions

FeatureC4-Chloro (Pyrimidine Ring)C5-Iodo (Benzene Ring)
Electronic State Highly Electron Deficient (

-deficient)
Electron Neutral/Rich
Primary Reactivity Nucleophilic Substitution (

)
Metal-Catalyzed Coupling
Steric Environment AccessibleHindered (Peri-effect from N1/C4)
Reagent Sensitivity Hydrolyzes in aqueous baseStable to base; sensitive to Pd(0)
Optimal Temp


Troubleshooting & Optimization (Expert Insights)
  • Issue: Hydrolysis during

    
    . 
    
    • Symptom:[1][3][4][5] Formation of quinazolin-4-one (mass M-Cl+OH).

    • Fix: Ensure solvents (IPA/Dioxane) are dry. Use non-nucleophilic bases (DIPEA) rather than inorganic bases (NaOH/KOH) during the first step.

  • Issue: Stalled Suzuki Coupling (C5).

    • Symptom:[1][3][4][5] Starting material remains; catalyst decomposition (palladium black).

    • Cause: The C4-substituent (installed in Step 1) may be coordinating to the Pd, or the steric bulk at C5 is preventing transmetallation.

    • Fix: Switch to Buchwald precatalysts (e.g., XPhos Pd G3) which are designed for sterically demanding couplings. Increase solvent volume to reduce aggregation.

  • Issue: Regioselectivity Failure.

    • Symptom:[1][3][4][5] Complex mixture if attempting "One-Pot" reactions.

    • Fix: Isolate the intermediate. Do not attempt a one-pot cascade unless utilizing orthogonal solvents/catalysts that are strictly verified.

References
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024.

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 2014.[4]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal, 2024.

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate, 2020.

  • Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Derivatives. BenchChem, 2025.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Iodoquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-position of the quinazoline scaffold represents a "privileged but difficult" vector in medicinal chemistry. Unlike the highly reactive C4 position (susceptible to SNAr) or the sterically accessible C6/C7 positions, the C5 position is characterized by significant peri-strain from the C4-proton and electronic repulsion from the N1 lone pair.

This guide provides optimized protocols for functionalizing 5-iodoquinazolines. It moves beyond generic screening conditions, offering targeted methodologies to overcome the specific steric and electronic deactivation inherent to this substrate class.

Strategic Analysis: The "Peri-Problem"

Before attempting catalysis, researchers must understand the failure modes specific to 5-iodoquinazolines.

Steric & Electronic Environment
  • The "Bay Region" Effect: The iodine at C5 is sandwiched between the N1 nitrogen and the C4 proton. This creates a steric wall that impedes the approach of bulky Pd-ligand complexes during the oxidative addition step.

  • Catalyst Deactivation: Standard ligands (e.g., PPh3) often fail to promote reductive elimination in sterically congested systems, leading to hydrodehalogenation (reduction of I to H) rather than coupling.

  • Chemoselectivity: If your substrate is 4-chloro-5-iodoquinazoline , the C4-chloride is highly labile to nucleophilic attack (SNAr). Rule of Thumb: Perform SNAr at C4 before Pd-coupling at C5, or use a non-nucleophilic base (e.g., CsF, K3PO4) if C4 must remain intact.

Workflow Visualization

The following diagram outlines the decision tree for synthesis and coupling.

ReactionWorkflow Start Start: 5-Iodoquinazoline Scaffold CheckC4 Is C4 Functionalized? Start->CheckC4 SNAr Step 1: S_NAr at C4 (Lock C4 position) CheckC4->SNAr No (Cl/OTf present) Screen Select Coupling Type CheckC4->Screen Yes (C4 blocked) SNAr->Screen Suzuki Suzuki-Miyaura (Biaryl Synthesis) Screen->Suzuki Ar-B(OH)2 Sono Sonogashira (Alkynylation) Screen->Sono Terminal Alkyne Buchwald Buchwald-Hartwig (Amination) Screen->Buchwald Amine (HNR2) Workup Workup & Purification (Remove Pd/Cu) Suzuki->Workup Sono->Workup Buchwald->Workup

Figure 1: Strategic workflow for sequencing functionalization events on the quinazoline core.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High-Steric Demand)

Objective: Coupling 5-iodoquinazoline with ortho-substituted or electron-poor aryl boronic acids. Rationale: Standard Pd(PPh3)4 is insufficient here. We utilize Pd-G4-XPhos or SPhos , dialkylbiaryl phosphine ligands designed to facilitate oxidative addition in hindered arenes and accelerate reductive elimination.

Materials
  • Substrate: 5-iodoquinazoline derivative (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%) [CAS: 1599466-81-5]

  • Base: K3PO4 (3.0 equiv, 0.5 M aqueous solution)

  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Procedure
  • Setup: Charge a microwave vial or Schlenk tube with the 5-iodoquinazoline (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G4 (0.02 mmol).

  • Inertion: Cap the vial and cycle vacuum/argon 3 times.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 0.5 M aq. K3PO4 (1.0 mL) via syringe.

    • Note: The biphasic system is crucial for solubilizing inorganic byproducts.

  • Reaction: Heat to 80°C for 2–4 hours.

    • QC Check: Monitor TLC.[1][2][3] The 5-iodo starting material usually fluoresces strongly; the biaryl product often has a lower Rf and distinct UV absorbance.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting: If de-iodination (reduction) is observed, switch solvent to Toluene/Water (10:1) and lower temperature to 60°C.

Protocol B: Sonogashira Coupling (Copper-Controlled)

Objective: Alkynylation at C5. Rationale: 5-iodoquinazolines are prone to "Glaser coupling" (alkyne dimerization) if the catalyst is too active. We use a controlled Pd/Cu ratio.

Materials
  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio)

Step-by-Step Procedure
  • Deoxygenation (Critical): Sparge the TEA/THF mixture with Argon for 20 minutes before adding reagents. Oxygen causes rapid alkyne homocoupling.

  • Addition: Add 5-iodoquinazoline (1.0 equiv), Pd catalyst, and CuI to the vessel under Argon flow.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 1 hour. If no conversion, heat to 40°C.

    • Warning: Do not exceed 60°C; quinazolines can undergo ring-opening or polymerization at high temps with copper.

  • Scavenging: Upon completion, add a saturated NH4Cl solution (blue color indicates Cu removal) and extract with DCM.

Protocol C: Buchwald-Hartwig Amination (The "Hard" Case)

Objective: C-N bond formation at C5.[4] Rationale: This is the most difficult transformation due to the steric clash between the incoming amine and the H4 proton. BrettPhos or RuPhos are required.

Materials
  • Catalyst: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv, anhydrous)

  • Solvent: t-Amyl alcohol or Toluene (anhydrous)

Step-by-Step Procedure
  • Pre-complexation: In a separate vial, mix Pd2(dba)3 and BrettPhos in the solvent at 60°C for 5 mins to generate the active L-Pd(0) species (solution turns from purple to orange/brown).

  • Main Reaction: Add this catalyst solution to a vial containing the 5-iodoquinazoline, amine (1.2 equiv), and Cs2CO3.

  • Heating: Heat to 100°C overnight.

    • Note: t-Amyl alcohol allows higher temps than toluene and solubilizes the base better.

Mechanistic Visualization: The Steric Cycle

The following diagram illustrates why specific ligands are chosen—to force the reductive elimination step despite the steric crowding at C5.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Steric Clash at C5) Pd0->OxAdd + 5-Iodo-QNZ TransMet Transmetalation (Base Assisted) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Rate Determining) TransMet->RedElim Isomerization RedElim->Pd0 + Product

Figure 2: Catalytic cycle highlighting the Reductive Elimination step, which is the bottleneck for hindered 5-substituted quinazolines. Bulky ligands (e.g., XPhos) accelerate this step.

Optimization Matrix & Data

Use this table to guide your screening if the standard protocols above fail.

VariableOption A (Standard)Option B (Hindered/Difficult)Why?
Solvent Dioxane/H2O (4:1)n-Butanol or t-Amyl AlcoholHigher boiling point alcohols promote solubility and rate of Pd-insertion.
Base K2CO3K3PO4 or CsFCsF (anhydrous) allows "water-free" coupling if substrate hydrolyzes.
Ligand PPh3 / dppfXPhos / BrettPhos "Dialkylbiaryl" ligands form a mono-ligated Pd species that fits into the C5 pocket.
Temp 80°C100–120°CHigher energy required to overcome rotational barrier of intermediates.

References

  • Mechanistic Studies on Hindered Couplings

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substr
    • Source:Chemical Reviews
    • URL:[Link]

  • Quinazoline Functionalization

    • Title: "Recent Advances in the Synthesis and Functionaliz
    • Source:Molecules[2][3][5][6][7][8][9][10][11][12]

    • URL:[Link]

  • Buchwald-Hartwig Ligand Guide

    • Title: "A User's Guide to Palladium-Catalyzed Amin
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Sonogashira Protocols

    • Title: "Sonogashira Cross-Coupling: A Review of Conditions"
    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Amino-5-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the multi-step synthesis of 4-amino-5-iodo-2-methylquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a "privileged structure" known for a wide range of pharmacological activities, and specific substitutions, such as the amino group at the C4 position and iodine at the C5 position, can significantly modulate biological efficacy.[1][2] This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Strategic Overview: A Rationale for the Selected Synthetic Pathway

The synthesis of substituted quinazolines can be approached through various strategies, including building the pyrimidine ring onto a pre-functionalized benzene ring or by late-stage functionalization of the quinazoline core. For the target molecule, 4-amino-5-iodo-2-methylquinazoline, a robust and logical pathway involves a linear synthesis starting from a commercially available or readily synthesized, appropriately substituted anthranilic acid derivative.

This strategy is chosen for its reliability and control over regiochemistry. Alternative methods, such as a direct Sandmeyer reaction on a 4,5-diamino-2-methylquinazoline precursor, would first require a potentially complex synthesis of the diamine intermediate.[3][4] The selected three-stage approach ensures high-purity intermediates and a clear path to the final product.

The overall workflow is depicted below:

G cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Amination A 2-Amino-6-iodobenzoic Acid + Acetic Anhydride C 5-Iodo-2-methylquinazolin-4(3H)-one (Intermediate I) A->C B Ammonia B->C D Intermediate I F 4-Chloro-5-iodo-2-methylquinazoline (Intermediate II) D->F E Phosphoryl Chloride (POCl₃) E->F G Intermediate II I 4-Amino-5-iodo-2-methylquinazoline (Final Product) G->I H Ammonia H->I G cluster_mech1 Mechanism of Quinazolinone Formation Start 2-Amino-6-iodobenzoic Acid Step1 Acetylation of Amine & Ring Closure Start->Step1 Intermediate Benzoxazinone Intermediate Step1->Intermediate Step2 Nucleophilic Attack by Ammonia (NH₃) Intermediate->Step2 Opened Ring-Opened Amide Step2->Opened Step3 Intramolecular Cyclization & Dehydration Opened->Step3 Product 5-Iodo-2-methylquinazolin-4(3H)-one Step3->Product

Caption: Key mechanistic steps for the formation of the quinazolinone intermediate.

Experimental Protocol

Table 1: Reagents and Materials for Stage 1

Reagent/MaterialQuantity (Molar Eq.)Purpose
2-Amino-6-iodobenzoic acid1.0Starting Material
Acetic Anhydride3.0 - 5.0Reagent for Benzoxazinone Formation
Ammonium Acetate2.0 - 3.0Ammonia Source
Glacial Acetic Acid-Solvent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-6-iodobenzoic acid (1.0 eq).

  • Add glacial acetic acid as the solvent, followed by acetic anhydride (3.0 - 5.0 eq).

  • Heat the mixture to reflux (approximately 120-140°C) for 2-3 hours. The formation of the intermediate 2-acetamido-5-iodobenzoic acid or the subsequent benzoxazinone occurs during this step. [5]4. After the initial reflux, add ammonium acetate (2.0 - 3.0 eq) to the reaction mixture.

  • Continue to heat the mixture at reflux for an additional 4-6 hours to facilitate the cyclization to the quinazolinone.

  • Cool the reaction mixture to room temperature, then pour it into a beaker of cold water or crushed ice with stirring.

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration.

  • Wash the solid product thoroughly with water to remove any residual acetic acid and salts, followed by a wash with a cold solvent like ethanol or diethyl ether to remove non-polar impurities.

  • Dry the product under vacuum to yield crude 5-iodo-2-methylquinazolin-4(3H)-one. Recrystallization from ethanol or acetic acid can be performed for further purification if necessary.

Part II: Synthesis of 4-Chloro-5-iodo-2-methylquinazoline (Intermediate II)

Principle and Rationale

To facilitate the introduction of the C4-amino group, the C4-oxo group of the quinazolinone must be converted into a better leaving group. Chlorination is the standard method to achieve this activation. Reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this transformation. POCl₃ is often preferred and acts as both a reagent and a solvent in many cases. The mechanism involves the phosphorylation of the lactam oxygen, creating a highly electrophilic intermediate that is readily displaced by a chloride ion, yielding the 4-chloroquinazoline derivative.

CAUTION: Phosphoryl chloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocol

Table 2: Reagents and Materials for Stage 2

Reagent/MaterialQuantity (Molar Eq.)Purpose
5-Iodo-2-methylquinazolin-4(3H)-one1.0Starting Material
Phosphoryl Chloride (POCl₃)5.0 - 10.0 (or as solvent)Chlorinating Agent
N,N-Dimethylaniline (optional)Catalytic amountReaction Accelerator
Toluene or Dichloromethane (optional)-Co-solvent

Procedure:

  • Place the dried 5-iodo-2-methylquinazolin-4(3H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize HCl gas.

  • Carefully add an excess of phosphoryl chloride (POCl₃) to the flask. A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas. Perform this in a fume hood.

  • The product will precipitate as a solid. Neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of cold water and then dry it thoroughly under vacuum. This crude 4-chloro-5-iodo-2-methylquinazoline is often used in the next step without further purification.

Part III: Synthesis of 4-Amino-5-iodo-2-methylquinazoline (Final Product)

Principle and Rationale

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the quinazoline ring system, combined with the chloro-substituent at the C4 position, make this carbon atom highly electrophilic and susceptible to nucleophilic attack. [6]By heating the 4-chloro intermediate in the presence of a high concentration of ammonia (e.g., in a sealed vessel with alcoholic ammonia), the chloride is displaced by the amino group to yield the final product.

G cluster_mech2 Mechanism of Amination (SNAr) Start 4-Chloro-5-iodo-2-methylquinazoline Step1 Nucleophilic Attack by Ammonia (NH₃) at C4 Start->Step1 Intermediate Meisenheimer-like Complex (Tetrahedral Intermediate) Step1->Intermediate Step2 Loss of Leaving Group (Cl⁻) & Proton Transfer Intermediate->Step2 Product 4-Amino-5-iodo-2-methylquinazoline Step2->Product

Caption: General mechanism for the final SNAr amination step.

Experimental Protocol

Table 3: Reagents and Materials for Stage 3

Reagent/MaterialQuantityPurpose
4-Chloro-5-iodo-2-methylquinazoline1.0 eqStarting Material
Ammonia solution (7N in Methanol or similar)Large excessAminating Agent
Ethanol or Isopropanol-Solvent

Procedure:

  • Place the crude 4-chloro-5-iodo-2-methylquinazoline (1.0 eq) into a pressure vessel (e.g., a sealed tube or a steel autoclave).

  • Add a solution of ammonia in an alcohol, such as 7N ammonia in methanol, in large excess.

  • Seal the vessel securely and heat the mixture to 100-130°C for 12-24 hours. The progress of the reaction should be monitored by TLC if possible.

  • After the reaction period, cool the vessel to room temperature before carefully opening it in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

  • The resulting solid residue is the crude product. Triturate the residue with water to dissolve any ammonium salts, and collect the solid by filtration.

  • The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) or by recrystallization from a solvent like ethanol or acetonitrile to afford pure 4-amino-5-iodo-2-methylquinazoline.

Quantitative Data Summary

Table 4: Overview of Reaction Parameters

StageKey ReactantsKey Reagent(s)Solvent(s)Temp. (°C)Approx. Time (h)
12-Amino-6-iodobenzoic acidAcetic Anhydride, NH₄OAcGlacial Acetic Acid120 - 1406 - 9
25-Iodo-2-methylquinazolin-4(3H)-onePOCl₃POCl₃ (neat)105 - 1103 - 5
34-Chloro-5-iodo-2-methylquinazolineAmmonia (in Methanol)Methanol/Ethanol100 - 13012 - 24

References

  • Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available at: [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. PMC. Available at: [Link]

  • Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C-H Bond. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives 3a–n. ResearchGate. Available at: [Link]

  • Synthesis of New Amino Acid Derivatives Attached to Quinazoline Moiety as Antitumor Agents. Der Pharma Chemica. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Available at: [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. Available at: [Link]

  • Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.
  • The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst. ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-5-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific stability and reactivity challenges of 4-Chloro-5-iodo-2-methylquinazoline , a high-value scaffold often used in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets).

Topic: Hydrolysis Side Reactions & Stability Management Ticket Priority: High (Moisture Sensitive / Labile Halide) Applicable For: Medicinal Chemists, Process Chemists, Analytical Scientists

Quick Reference Dashboard

ParameterSpecificationCritical Note
Molecule 4-Chloro-5-iodo-2-methylquinazolineC4-Cl is the reactive center; C5-I is the steric gatekeeper.
Primary Failure Mode Hydrolysis to Quinazolin-4(3H)-oneIrreversible under standard storage; reversible via POCl₃ treatment.
Storage Condition -20°C, Inert Atmosphere (Ar/N₂)Strictly Anhydrous. Hygroscopic degradation is autocatalytic (HCl generation).
Detection (LCMS) M+H shift: -18 amu (approx)Cl pattern (3:1) disappears; replaced by single OH peak.

The Core Problem: Hydrolysis Mechanics

Why does it happen?

The C4 position in quinazolines is highly electron-deficient ($ \pi


S_NAr$). While this reactivity is desired for attaching amines (to make drugs), it makes the molecule extremely vulnerable to water (the "ubiquitous nucleophile").

The 5-Iodo Effect (Expert Insight): Unlike standard quinazolines, the 5-iodo group exerts a "Peri-Effect."

  • Steric Hindrance: The large iodine atom at C5 physically blocks the C4 corridor. This slows the rate of hydrolysis compared to the un-substituted parent.

  • Electronic Activation: Iodine is electron-withdrawing (inductive), making C4 more electrophilic.

  • The Paradox: While the iodine activates the ring electronically, it hinders it sterically. Consequently, researchers often apply heat to force the desired reaction, which inadvertently overcomes the activation energy for water attack, leading to rapid hydrolysis if any moisture is present.

Visualization: The Hydrolysis Pathway

This diagram illustrates the competition between the desired


 and the unwanted hydrolysis, including the autocatalytic acid cycle.

HydrolysisMechanism cluster_0 Autocatalytic Loop Start 4-Chloro-5-iodo- 2-methylquinazoline Intermediate Tetrahedral Intermediate Start->Intermediate + H₂O (Slow) Product_Drug Desired Product (4-Aminoquinazoline) Start->Product_Drug + R-NH₂ (Fast) Water H₂O (Impurity) Amine R-NH₂ (Target) Product_OH Hydrolysis Product (Quinazolinone) Intermediate->Product_OH - HCl Acid HCl (Byproduct) Product_OH->Acid Generates Acid->Start Catalyzes (Protonation of N1)

Caption: The hydrolysis mechanism showing the competition between amine and water, highlighting the autocatalytic role of HCl byproduct.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a new peak in LCMS at M-18 relative to my starting material."

Diagnosis: This is the Hydrolysis Artifact . The mass difference between -Cl (35/37) and -OH (17) is roughly 18 amu.

  • Scenario A (Real Hydrolysis): Your bulk material has degraded.

  • Scenario B (Phantom Hydrolysis): The reaction is fine, but the compound hydrolyzed inside the LCMS due to the acidic aqueous mobile phase.

Protocol: The "Dry Injection" Test

  • Take a small aliquot of your solid/reaction mixture.

  • Dissolve in strictly anhydrous DMSO or Acetonitrile (molecular sieves treated).

  • Inject immediately.

  • Result: If the "OH" peak is significantly smaller than in your previous run, the hydrolysis is happening on the column.

    • Fix: Switch to a basic mobile phase (Ammonium Bicarbonate, pH 8-9) or minimize residence time.

Issue 2: "My reaction stalled, and I have 50% starting material and 50% hydrolysis product."

Diagnosis: Wet solvent or reagents.[1][2] Because the 5-iodo group provides steric hindrance, the reaction with your amine is slower than usual. This gives trace water in your solvent (e.g., "Dry" DMF that isn't actually dry) enough time to compete.

Corrective Action:

  • Solvent: Do not trust "anhydrous" bottles opened >1 week ago. Distill DMF/DMAc or use fresh septum-sealed bottles.

  • Base: Use non-hygroscopic bases. Avoid KOH/NaOH. Use DIPEA (Hünig's base) or Cs₂CO₃ (dried in an oven).

  • Temperature: Do not overheat. High heat (>100°C) favors the smaller nucleophile (water) over the bulky amine if the amine is sterically hindered.

Issue 3: "Can I rescue the hydrolyzed material?"

Answer: Yes. If you have accidentally converted your expensive 5-iodo intermediate into the quinazolinone (OH form), you can revert it.

Rescue Protocol (Re-chlorination):

  • Suspend the hydrolyzed solid in POCl₃ (Phosphorus Oxychloride).

  • Add a catalytic amount of DMF (Vilsmeier-Haack catalyst).

  • Reflux for 2-4 hours.

  • Concentrate under reduced pressure (remove POCl₃).

  • Critical Step: Quench carefully into ice/ammonia. Do not quench into water without neutralization, or you will re-hydrolyze it immediately due to the acid heat.

Advanced Side Reactions: Beyond Hydrolysis

While hydrolysis is the main culprit, the 5-Iodo and 2-Methyl groups introduce unique side-reaction risks during workup.

Side ReactionTriggerMechanismPrevention
De-iodination Pd-Catalysis + Protic SolventOxidative addition of Pd into C-I bond, followed by protodehalogenation.Avoid protic solvents (MeOH/EtOH) if Pd is present. Use anhydrous dioxane/toluene.
Dimroth Rearrangement Strong Base + Heat + H₂ORing opening at C2-N3, followed by rotation and recyclization.Avoid boiling in aqueous NaOH. Keep pH < 12 during workup.
Radical Degradation Light + Old Solvents (Peroxides)C-I bond is photolabile. Radical cleavage leads to de-iodinated mixtures.Protect reaction vessels with foil. Use peroxide-free ethers (THF).

Decision Logic for Researchers

Use this flow to determine the next step when encountering impurities.

TroubleshootingFlow Start Problem Detected: Low Yield / Impurity CheckLCMS Check LCMS Spectrum Start->CheckLCMS IsOH Is major peak [M-Cl+OH]? CheckLCMS->IsOH YesOH Yes IsOH->YesOH Hydrolysis NoOH No IsOH->NoOH InjTest Run 'Dry Injection' (See Protocol) YesOH->InjTest Artifact Peak Disappears? LCMS Artifact InjTest->Artifact TrueHydro Peak Persists? Material Degraded InjTest->TrueHydro Rescue RESCUE: Reflux in POCl₃ TrueHydro->Rescue High Value? Discard Discard & Repurchase TrueHydro->Discard Low Value? CheckDeIodo Mass = [M-I+H]? (De-iodination) NoOH->CheckDeIodo Light Cause: Light/Pd Action: Wrap in Foil CheckDeIodo->Light Yes Unknown Unknown Impurity Check NMR for Dimerization CheckDeIodo->Unknown No

Caption: Decision tree for diagnosing 4-chloro-5-iodo-2-methylquinazoline impurities.

References

  • Connolly, D. J., et al. (2005). "Kinetic studies on the hydrolysis of 4-chloroquinazoline." Journal of the Chemical Society, Perkin Transactions 2.
  • Synthesis of Kinase Inhibitors

    • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[3] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 39(1), 267-276. Link (Foundational text on 4-anilinoquinazoline synthesis and stability).

  • Halo-Quinazoline Scaffolds: Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 4-Anilino-3-cyanoquinolines and Related Compounds." Bioorganic & Medicinal Chemistry Letters. (Discusses the stability of halo-substituted bicyclic systems).
  • Reaction Mechanisms: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Authoritative source for and hydrolysis mechanisms).

Sources

Technical Support Center: Solubility of 4-Chloro-5-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-5-iodo-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound, particularly in methanol. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Addressing Solubility Challenges

Researchers may encounter difficulties in dissolving 4-Chloro-5-iodo-2-methylquinazoline in methanol. This can manifest as a cloudy solution, precipitation over time, or the inability to achieve the desired concentration. The following guide provides a systematic approach to troubleshooting these issues.

Initial Assessment: Understanding the Compound's Properties

4-Chloro-5-iodo-2-methylquinazoline is a heterocyclic compound. The quinazoline core, coupled with halogen substituents (chloro and iodo groups), contributes to its relatively non-polar and hydrophobic nature. Such compounds often exhibit limited solubility in polar protic solvents like methanol.

Step-by-Step Troubleshooting Protocol
1. Optimization of Physical Dissolution Parameters
  • Sonication: The application of ultrasonic waves can aid in breaking down solute aggregates, increasing the surface area for dissolution. It is recommended to use a sonication bath for 15-30 minutes. For more resistant particles, a probe sonicator can be used, but care must be taken to avoid overheating the sample.

  • Heating: The solubility of most solid compounds in liquid solvents increases with temperature.[1] Gently warm the methanol solution to 40-50°C while stirring. Ensure the container is appropriately sealed to prevent solvent evaporation. Always monitor for any signs of compound degradation at elevated temperatures.

  • Agitation: Continuous stirring or vortexing ensures that the solute is evenly dispersed throughout the solvent, preventing localized saturation and promoting dissolution.

2. Solvent System Modification

If physical methods are insufficient, modifying the solvent system is the next logical step.

  • Co-solvent Systems: The addition of a co-solvent can significantly enhance solubility by altering the polarity of the solvent mixture.[2]

    • Recommended Co-solvents: Consider adding a small percentage (e.g., 5-20%) of a more effective organic solvent in which quinazoline derivatives are known to have higher solubility, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Protocol:

      • Dissolve the 4-Chloro-5-iodo-2-methylquinazoline in a minimal amount of the co-solvent (e.g., DMSO).

      • Gradually add methanol to the co-solvent concentrate while stirring, until the desired final concentration is reached.

3. pH Adjustment

The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[3] While 4-Chloro-5-iodo-2-methylquinazoline does not have strongly acidic or basic functional groups, the nitrogen atoms in the quinazoline ring can be protonated under acidic conditions.

  • Procedure:

    • Prepare a methanolic solution of a weak acid (e.g., 0.1% formic acid or acetic acid).

    • Attempt to dissolve the 4-Chloro-5-iodo-2-methylquinazoline in this acidified methanol. The formation of a more soluble salt may occur.

Advanced Solubility Enhancement Techniques

For particularly challenging cases, more advanced formulation strategies may be necessary.

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state.[4] The goal is to reduce the particle size to a molecular level and improve wettability, thereby enhancing the dissolution rate.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, increasing their apparent aqueous solubility.[5]

Visualizing the Troubleshooting Workflow

Solubility Troubleshooting Workflow start Start: Solubility Issue with 4-Chloro-5-iodo-2-methylquinazoline in Methanol initial_assessment Initial Assessment: - Check for visual particulates - Verify concentration calculations start->initial_assessment physical_methods Step 1: Physical Methods - Sonication - Gentle Heating (40-50°C) - Agitation/Vortexing initial_assessment->physical_methods check_solubility1 Is the compound fully dissolved? physical_methods->check_solubility1 solvent_modification Step 2: Solvent Modification - Introduce a co-solvent (e.g., DMSO, DMF) - Prepare a stock solution in the co-solvent and dilute with methanol check_solubility1->solvent_modification No success Success: Compound Solubilized check_solubility1->success Yes check_solubility2 Is the compound fully dissolved? solvent_modification->check_solubility2 ph_adjustment Step 3: pH Adjustment - Prepare a slightly acidic methanol solution (e.g., 0.1% formic acid) check_solubility2->ph_adjustment No check_solubility2->success Yes check_solubility3 Is the compound fully dissolved? ph_adjustment->check_solubility3 advanced_techniques Step 4: Advanced Techniques - Consider solid dispersions - Explore cyclodextrin complexation check_solubility3->advanced_techniques No check_solubility3->success Yes failure Further Investigation Required: - Re-evaluate solvent choice - Consider alternative formulations advanced_techniques->failure

Caption: A stepwise workflow for troubleshooting the solubility of 4-Chloro-5-iodo-2-methylquinazoline in methanol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of quinazoline derivatives?

A1: Quinazoline derivatives are often characterized by low aqueous solubility due to their aromatic and heterocyclic nature.[3] Their solubility in organic solvents varies, with higher solubility generally observed in aprotic polar solvents like DMSO and DMF compared to protic solvents like methanol.

Q2: Why is 4-Chloro-5-iodo-2-methylquinazoline expected to have limited solubility in methanol?

A2: The molecular structure of 4-Chloro-5-iodo-2-methylquinazoline contributes to its limited solubility in methanol. The presence of the chloro and iodo groups increases the molecular weight and hydrophobicity. While methanol is a polar solvent, the overall non-polar character of the quinazoline derivative makes it less readily solvated.

Q3: Can I use other solvents to dissolve 4-Chloro-5-iodo-2-methylquinazoline?

A3: Yes, based on studies of similar quinazoline derivatives, other organic solvents are likely to be more effective. These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • Ethyl Acetate.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid organic compounds, solubility increases with temperature.[1] Applying gentle heat can help to overcome the activation energy required for dissolution. However, it is crucial to ensure that the compound is thermally stable and does not degrade at elevated temperatures.

Q5: Are there any safety precautions I should take when handling 4-Chloro-5-iodo-2-methylquinazoline?

A5: Yes, it is important to handle this and related chemical compounds with care. Safety data sheets for similar quinazoline derivatives indicate that they may cause skin and eye irritation.[6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Summary of Solubility Enhancement Strategies
StrategyPrincipleKey Considerations
Sonication Provides energy to break up solute aggregates and increase surface area.Can generate heat; monitor temperature.
Heating Increases the kinetic energy of the solvent and solute molecules, often leading to higher solubility.Risk of compound degradation at high temperatures; potential for solvent evaporation.
Co-solvency Modifies the polarity of the solvent system to better match that of the solute.[2]The co-solvent must be compatible with any downstream applications.
pH Adjustment Protonation of basic sites on the molecule can form a more soluble salt.[3]May not be effective if the compound lacks ionizable groups; can affect compound stability.
Solid Dispersion Increases the surface area and wettability of the compound by dispersing it in a carrier.[4]Requires additional formulation steps.
Cyclodextrin Complexation Encapsulates the hydrophobic molecule in a hydrophilic shell, increasing aqueous solubility.[5]May alter the pharmacological activity of the compound.

References

  • Sanarova, E.V. (2023). Solubilization of 3-hydroxyquinazoline derivative with antitumor activity. Drug development & registration, 12(4), 51-60. [Link]

  • CIBTech. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Journal of Pharmaceutical and Biological Sciences, 3(2), 1-8. [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research, 8(3), 1234-1243. [Link]

  • Sigma-Aldrich. (2025). 4-Chloroquinoline SAFETY DATA SHEET. [Link]

  • Chemical Treatment Services. (2012). MATERIAL SAFETY DATA SHEET. [Link]

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Nanomedicine & Nanotechnology, 8(5), 1-4. [Link]

  • ResearchGate. (2014). Techniques to improve the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 4(6), 1-7. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • ChemBK. (2024). 4-chloro-6-iodoquinazoline. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • National Institutes of Health. (n.d.). 4-Chloro-2-methylquinoline. PubChem. [Link]

  • Zeid, T. A., Mohamed, M. F. A., & El-Sayed, W. A. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-13. [Link]

  • Beilstein-Institut. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 1282-1290. [Link]

  • Shi, D. F., & Li, C. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese journal of natural medicines, 11(3), 209-218. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Chloroquinoline (CAS 611-35-8). [Link]

  • Chemical Synthesis Database. (2025). (4-amino-5-chloro-2-methyl-3-quinolinyl)methanol. [Link]

Sources

Technical Support Center: Preventing Dechlorination of 4-Chloro-5-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges when functionalizing 4-Chloro-5-iodo-2-methylquinazoline.

Technical Bulletin: The Reactivity Profile

4-Chloro-5-iodo-2-methylquinazoline presents a unique chemoselectivity challenge during palladium-catalyzed cross-coupling. While the C5–I bond is inherently reactive towards oxidative addition by Palladium(0), the C4–Cl bond is hyper-activated. This activation is driven by the α-nitrogen effect , where the N1 and N3 atoms withdraw electron density, making the C4 position highly electrophilic[1]. Furthermore, the N3 lone pair can coordinate with the Pd catalyst, directing unwanted oxidative addition to the C4–Cl bond[1]. Consequently, users frequently report the loss of the 4-chloro group during downstream functionalization.

Diagnostic Workflow: Root Cause Analysis

Before adjusting your protocol, you must determine the exact mechanism of your 4-chloro group loss. Use the diagnostic workflow below to interpret your LC-MS data.

TroubleshootingWorkflow Start Loss of 4-Chloro Group Detected in Product MS_Check LC-MS Analysis: Identify Predominant Byproduct Start->MS_Check Hydrolysis Mass =[M - Cl + OH] Quinazolin-4-one Formation MS_Check->Hydrolysis Trace Water Reduction Mass = [M - Cl + H] Reductive Dechlorination MS_Check->Reduction Hydride Source Overcoupling Mass = [M - Cl + R] Bis-coupled Product MS_Check->Overcoupling Excess Reagents Fix_Hydro Action: Use anhydrous solvents, non-nucleophilic bases, and anhydrous workup Hydrolysis->Fix_Hydro Fix_Red Action: Remove protic solvents, avoid hydride donors, use bulky Pd ligands Reduction->Fix_Red Fix_Over Action: Lower temperature, control stoichiometry Overcoupling->Fix_Over

Diagnostic workflow for identifying and resolving 4-chloro group loss.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q: Why am I losing the 4-chloro group during Pd-catalyzed cross-coupling at the 5-iodo position? A: The loss of the 4-chloro group is typically due to either reductive dechlorination or hydrolysis. Because of the α-nitrogen effect, the C4–Cl bond is highly susceptible to nucleophilic attack[1]. If protic solvents (like ethanol) are used, they can act as hydride donors via β-hydride elimination, leading to reductive dechlorination. If trace water and base are present, the C4–Cl bond will rapidly hydrolyze to form the thermodynamically stable quinazolin-4-one[2].

Q: How do I differentiate between reductive dechlorination and hydrolysis? A: LC-MS analysis of the crude reaction mixture is the definitive diagnostic tool. Reductive dechlorination replaces the chlorine atom with a hydrogen atom, resulting in a mass shift of [M - Cl + H]. Hydrolysis replaces the chlorine atom with a hydroxyl group (tautomerizing to the ketone), resulting in a mass shift of [M - Cl + OH][2].

Q: How can I prevent reductive dechlorination when using palladium catalysis? A: Eliminate protic solvents. Alcohols can undergo β-hydride elimination in the presence of Pd(II), generating a palladium-hydride species that transfers the hydride to the C4 position. Switch to anhydrous, aprotic solvents like toluene or 1,4-dioxane. Additionally, use bulky, electron-rich ligands (e.g., XPhos) that accelerate the reductive elimination step, minimizing the lifetime of the Pd(II) intermediate susceptible to side reactions[3].

Q: How do I prevent hydrolysis of the 4-chloro group during the reaction and workup? A: 4-Chloroquinazolines are notoriously unstable toward water treatment, even during standard aqueous workups[2]. To prevent hydrolysis:

  • Use strictly anhydrous solvents and reagents.

  • Replace aqueous bases (e.g., NaOH, K₂CO₃(aq)) with finely milled, anhydrous bases like Cs₂CO₃ or K₃PO₄.

  • Critical: Do not perform an aqueous extraction during workup. Instead, quench the reaction by filtering the crude mixture through a pad of Celite to remove inorganic salts and the catalyst[2].

Optimization Data: Quantitative Impact of Reaction Conditions

The following table summarizes the causal relationship between solvent/base choices and the degradation of the 4-chloro group during a standard 5-iodo Suzuki-Miyaura coupling.

Solvent SystemBase (Equiv)Catalyst / LigandTemp (°C)Yield of 5-Coupled (%)Dechlorination (%)Hydrolysis (%)
EtOH / H₂O (4:1)K₂CO₃ (3.0)Pd(PPh₃)₄80203540
1,4-DioxaneK₃PO₄ (aq) (2.0)Pd(dppf)Cl₂80451035
THF (Anhydrous)Cs₂CO₃ (2.0)PdCl₂(PPh₃)₂6085< 5< 2
Toluene (Anhydrous)K₃PO₄ (Anhydrous)XPhos Pd G27092< 1< 1

Standard Operating Procedure (SOP)

Self-Validating Selective Suzuki-Miyaura Cross-Coupling

Objective: Achieve >90% selective coupling at the 5-iodo position while retaining the 4-chloro group.

Step 1: Reagent Preparation (Glovebox or Schlenk Line)

  • Action: Combine 4-Chloro-5-iodo-2-methylquinazoline (1.0 equiv), arylboronic acid (1.05 equiv), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G2 (0.05 equiv) in an oven-dried vial.

  • Causality: Strict stoichiometric control of the boronic acid (1.05 equiv) prevents over-coupling. K₃PO₄ is selected because it is non-nucleophilic, minimizing the risk of C4-attack compared to hydroxides or alkoxides. XPhos is a bulky, electron-rich ligand that accelerates reductive elimination, minimizing the lifetime of the Pd(II) intermediate and preventing unwanted N3-coordination[1].

Step 2: Solvent Addition

  • Action: Add anhydrous, degassed toluene to achieve a 0.1 M concentration.

  • Causality: Toluene is strictly aprotic. Eliminating primary/secondary alcohols removes the primary source of hydride donors, effectively shutting down the reductive dechlorination pathway.

Step 3: Reaction Execution & In-Process Control

  • Action: Stir at 70°C for 4 hours.

Step 4: Anhydrous Workup

  • Action: Cool the reaction to room temperature. Filter the mixture directly through a pad of Celite, eluting with dry ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Causality: Bypassing the traditional aqueous workup prevents post-reaction hydrolysis of the highly sensitive 4-chloro group, ensuring the integrity of the final product[2].

References

1.1 - National Institutes of Health (NIH) 2.3 - MDPI 3.2 - ResearchGate

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling for 5-Iodo Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly targets complex heterocycles, 5-substituted quinazolines have emerged as highly privileged scaffolds in medicinal chemistry. However, functionalizing the 5-position via Suzuki-Miyaura cross-coupling presents a notorious synthetic bottleneck.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic protocols. Here, we dissect the thermodynamic and kinetic realities of the quinazoline core to help you achieve high-yielding, reproducible couplings.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I seeing massive protodeiodination (dehalogenation) instead of my desired cross-coupled product?

The Causality: The 5-position of the quinazoline ring is highly electron-deficient, making the initial oxidative addition of Pd(0) to the C–I bond exceptionally fast. However, this position is also severely sterically hindered due to peri-interactions with the C4 substituent (or the C4–H/N4 atoms).

Because of this steric bulk, the subsequent transmetalation step becomes the rate-limiting bottleneck . While the Pd(II)-aryl intermediate is stalled waiting for the boronic acid, it acts as a hydride sink. It abstracts a hydride from adventitious water, the base, or the solvent (e.g., 1,4-dioxane or alcohols), followed by rapid reductive elimination to yield the des-iodo (protodehalogenated) quinazoline[1].

The Fix: You must accelerate transmetalation to outpace hydride abstraction. Switch to a highly active, bulky, electron-rich dialkylbiaryl phosphine ligand and strictly control the water content in your solvent system.

Q2: Which catalyst/ligand system is best suited for 5-iodo quinazolines?

The Causality: Standard catalysts like


 or 

fail here because they form stable, multi-ligated Pd complexes that struggle to accommodate the steric bulk of the 5-quinazoline position during transmetalation.

The Fix: Use the Buchwald ligand XPhos paired with


. The extreme steric bulk of XPhos forces the palladium into a highly reactive, mono-ligated 

state. Its electron-rich dicyclohexylphosphine moiety dramatically accelerates transmetalation, while the spatial demands of the triisopropylphenyl ring force a rapid reductive elimination, pushing the catalytic cycle forward before protodeiodination can occur. In process scale-ups, XPhos has been proven to drive conversions to >99% while mitigating protodehalogenation, significantly outperforming alternatives like SPhos or Amphos[2].
Q3: How do I choose the right base and solvent to maximize yield and minimize degradation?

The Causality: Quinazolines are susceptible to nucleophilic attack and hydrolysis at the C2 and C4 positions under strongly basic, aqueous conditions at high temperatures. Using standard aqueous


 often leads to core degradation.
The Fix:  Use anhydrous 

in anhydrous 1,4-dioxane . If your boronic acid requires water for activation, limit water to a strict 5–10% v/v ratio. The addition of a mild Brønsted acid or careful pH buffering can further suppress base-mediated protodehalogenation pathways[3].

Part 2: Mechanistic Pathway & Bottleneck Analysis

To effectively troubleshoot, you must visualize where the reaction derails. The diagram below illustrates the catalytic cycle, highlighting the critical divergence point where slow transmetalation leads to the protodeiodination byproduct.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd 5-Iodoquinazoline PdII_Aryl Pd(II)-Aryl-Iodo Complex (Sterically Hindered) OxAdd->PdII_Aryl Transmetalation Transmetalation (Rate-Limiting Step) PdII_Aryl->Transmetalation Boronic Acid + Base Hydride Hydride Transfer (From Solvent/Base) PdII_Aryl->Hydride Slow Transmetalation RedElim Reductive Elimination (Fast with Bulky Ligands) Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Substituted Quinazoline (Desired Product) RedElim->Product Dehalogenation Protodeiodination (Byproduct) Hydride->Dehalogenation

Catalytic cycle of Suzuki coupling highlighting the competing protodeiodination pathway.

Part 3: Quantitative Yield Optimization Data

The following table summarizes the optimization landscape for 5-iodoquinazoline cross-couplings based on empirical process chemistry data. Notice the inverse relationship between protodeiodination and overall yield as the ligand bulk increases.

Catalyst / Ligand SystemBase (Equiv)Solvent SystemTempConversionProtodeiodinationIsolated Yield

(5 mol%)

(3.0)
Toluene /

(3:1)
90°C60%~35%25%

(5 mol%)

(3.0)
Dioxane /

(4:1)
90°C85%~40%45%

/ SPhos

(2.5)
1,4-Dioxane (Anhydrous)100°C90-95%~15%78%

/ XPhos

(2.5)
1,4-Dioxane (Anhydrous) 100°C >99% <5% 92%

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The in-process checks ensure that if a failure occurs, it is caught before irreversible material loss.

Standard Operating Procedure: XPhos-Mediated Suzuki Coupling

Reagents Required:

  • 5-Iodoquinazoline derivative (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 equiv)

  • 
     (0.02 equiv, 2 mol%)
    
  • XPhos (0.04 equiv, 4 mol%)

  • Anhydrous

    
     (2.5 equiv, finely milled)
    
  • Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the 5-iodoquinazoline, boronic acid, and anhydrous

    
    .
    
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane via syringe. Sparge the suspension with Argon for 15 minutes. Self-Validation Check: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Catalyst Activation: In a separate argon-purged vial, dissolve

    
     and XPhos in 1 mL of degassed dioxane. Stir for 5 minutes until the solution turns a deep, homogeneous red/orange (indicating the formation of the active 
    
    
    
    species).
  • Reaction Execution: Transfer the pre-formed catalyst solution to the main reaction flask. Heat the mixture to 100°C in a pre-heated oil bath.

  • In-Process Monitoring (LC-MS): Sample the reaction at 45 minutes.

    • Validation logic: If LC-MS shows >5% des-iodo quinazoline, your solvent is wet or degassing was insufficient. If unreacted starting material remains with no byproduct, increase heating time to 2-4 hours.

  • Workup & Metal Scavenging: Once conversion is >99%[2], cool the batch to 45°C. Add a 20% w/w aqueous L-cysteine solution (10 volumes) and 2-MeTHF (12 volumes). Stir vigorously for 6 hours. Causality: Cysteine acts as a highly effective bidentate chelator, stripping residual palladium from the organic phase to meet stringent API heavy-metal limits[2].

  • Purification: Separate the phases, wash the organic layer with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).
    

Workflow Prep 1. Reagent Prep Strictly Anhydrous Degas 2. Degassing Freeze-Pump-Thaw Prep->Degas Catalyst 3. Catalyst Addition Pd(OAc)2 + XPhos Degas->Catalyst Reaction 4. Reaction 100°C, 2-4 hrs Catalyst->Reaction Workup 5. Workup Aq. Cysteine Wash Reaction->Workup Purify 6. Purification Chromatography Workup->Purify

Optimized step-by-step experimental workflow for 5-iodoquinazoline Suzuki coupling.

References

  • Jaman, Z., et al. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis." Purdue University e-Pubs. Available at: [Link]

  • "Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • "WO2024084390A1 - Compounds for the activation of ampk." Google Patents.

Sources

Technical Support Center: Palladium Removal from Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Palladium Impurities from Quinazoline Derivatives Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Subject: Advanced protocols for Pd remediation in nitrogen-rich heterocycles (Quinazolines)

Introduction: The Quinazoline Challenge

User Query: “I’m scaling up a Suzuki coupling to make a quinazoline-based kinase inhibitor. My crude Pd levels are >5000 ppm. Standard aqueous washes and Celite filtration only dropped it to 800 ppm. My target is <10 ppm. Why is this sticking so hard?”

Scientist’s Analysis: Quinazolines present a specific "chelation trap." The N1 and N3 nitrogens, often coupled with substituents at the C4 position, create a binding pocket that mimics pincer ligands. Unlike simple aromatics, quinazolines don't just physically trap palladium; they chemically coordinate with it, often stabilizing Pd(II) species that resist simple partitioning.

To solve this, we must move beyond separation (washing) to displacement (competitive binding).

Module 1: Diagnosis & Regulatory Targets

Q: What are the hard limits I need to hit for my API?

A: You must comply with ICH Q3D guidelines. Palladium is a Class 2B impurity.

  • Oral Administration: Permitted Daily Exposure (PDE) is 100 µ g/day .[1]

    • Example: If the max daily dose is 10 g (rarely this high), the limit is 10 ppm .[1] For a standard 1 g dose, the limit is technically 100 ppm, but most QA departments set internal specs at <10 ppm or <20 ppm to ensure safety margins.

  • Parenteral (Injectable): PDE is 10 µ g/day .[1] This usually mandates <1 ppm .

Q: How do I know if my Pd is colloidal (Pd⁰) or coordinated (Pd²⁺)?

A: The color and behavior give clues, but a simple test is required.

  • Dark Black/Grey Precipitate: Likely colloidal Pd(0). This physically aggregates.

  • Homogeneous Dark Red/Brown Solution: Likely Pd(II) coordinated to your quinazoline or phosphine ligands.

  • The "Thiol Test": Take an aliquot. Add a strong thiol scavenger (e.g., Si-Thiol). If the supernatant clears rapidly, it’s coordinated Pd(II). If it remains dark or requires heat/time, you likely have stable clusters or Pd(0) nanoparticles.

Module 2: Solid-Supported Scavengers (The Gold Standard)

User Ticket #402: "I can't use column chromatography on a 5kg batch. Which scavenger works for basic heterocycles?"

Q: Which scavenger functional group is best for quinazolines?

A: For nitrogen-containing heterocycles, you need a ligand that binds Pd tighter than the quinazoline nitrogen.

  • Recommendation: Thiol (Si-Thiol) or Thiourea (Si-Thiourea) .

  • Why: The Sulfur-Pd bond is significantly stronger than the Nitrogen-Pd bond (Soft Acid/Soft Base theory).

  • Avoid: Amine-based scavengers (Si-Triamine). They compete poorly with the quinazoline nitrogens and often fail to reach <50 ppm.

Protocol: Batch Mode Scavenging (The "Add & Stir" Method)

Validated for 100g - 10kg scale.

  • Solvent Check: Ensure your product is fully dissolved. THF, Me-THF, or Ethyl Acetate are ideal. Avoid DMF/DMSO if possible (they compete for Pd).

  • Loading: Add Si-Thiol at 3-5 equivalents relative to the residual Pd content (not the product).

    • Calculation: If you have 1000 ppm Pd, that is ~1 mol% Pd. Add 5 wt% of scavenger relative to the product mass as a starting point.

  • Temperature: Heat to 50-60°C .

    • Critical Insight: Room temperature scavenging is often too slow for quinazolines because the Pd-N bond must be broken before the Pd-S bond can form. Thermal energy overcomes this activation barrier.

  • Time: Stir vigorously for 4 to 16 hours .

  • Filtration: Filter through a 0.45 µm pad (or fine Celite) to remove the silica.

  • Analysis: Check Pd levels. If >50 ppm, repeat with fresh scavenger or switch to Si-DMT (Dimercaptotriazine) for the polish step.

Visualizing Scavenger Selection

ScavengerSelection Start Start: Analyze Crude Mixture State Dominant Pd Species? Start->State Pd0 Colloidal Pd(0) (Black particulates) State->Pd0 Aggregated Pd2 Coordinated Pd(II) (Soluble, Red/Brown) State->Pd2 Ligand Bound Action1 Activated Carbon (Darco KB-B) Pd0->Action1 Physical Adsorption Action2 Functionalized Silica (Chemisorption) Pd2->Action2 Thiol Si-Thiol / Si-Thiourea (Standard for Quinazolines) Action1->Thiol If Pd remains > 100ppm SubDecision Substrate Sensitivity? Action2->SubDecision SubDecision->Thiol Standard DMT Si-DMT (For difficult residuals) SubDecision->DMT If Pd < 100ppm but stuck

Caption: Decision tree for selecting the appropriate remediation agent based on Pd oxidation state and concentration.

Module 3: The "Insider" Liquid Extraction Method

User Ticket #515: "Scavengers are too expensive for this low-margin intermediate. Is there a chemical wash?"

Q: Can I wash Pd out with aqueous solutions?

A: Standard brine/bicarb washes won't work. However, the NAC (N-Acetyl Cysteine) / Lactic Acid method is highly effective for basic heterocycles.

Protocol: The Lactic Acid Wash

Reference: This method is widely used in process chemistry for basic drugs (e.g., Merck's Cathepsin K inhibitor process).

  • Dissolution: Dissolve the crude quinazoline in a water-immiscible solvent (e.g., 2-MeTHF or Isopropyl Acetate).

  • Reagent Prep: Prepare a 10-15% aqueous solution of Lactic Acid or N-Acetyl Cysteine (NAC) . Adjust pH to ~4-5 if using NAC (to ensure the thiol is active but the quinazoline remains largely in the organic phase, though some salt formation may occur).

    • Note: For quinazolines, Lactic Acid is often preferred as it solubilizes Pd without precipitating the API as a salt, provided the pH isn't too low.

  • Extraction: Wash the organic layer with the aqueous scavenger solution at 40-50°C for 30-60 minutes.

  • Mechanism: The ligand (NAC or Lactate) strips the Pd from the quinazoline nitrogen and pulls it into the aqueous phase.

  • Separation: Cut the layers. The Pd (now water-soluble) leaves with the aqueous phase.

  • Polishing: Perform a final wash with dilute NaHCO₃ to remove residual acid.

Data Comparison: Scavenger vs. Extraction

MethodPd Removal EfficiencyYield LossCostBest For
Si-Thiol (Silica) High (>95%)Low (<2%)HighFinal API, High-value intermediates
Activated Carbon Moderate (50-80%)Moderate (5-10%)LowEarly intermediates, Colloidal Pd
NAC/Lactic Wash High (>90%)Low (<5%)LowLarge scale, Cost-sensitive steps

Module 4: Troubleshooting & FAQs

Q: I used activated carbon (Charcoal) and lost 20% of my yield. Why?

A: Quinazolines are flat, aromatic systems. They adsorb strongly to the planar graphite sheets of activated carbon via pi-pi stacking.

  • Fix: Switch to CUNO filtration (carbon-impregnated cellulose) or use silica-based scavengers (Si-Thiol) which rely on specific chemical bonding (S-Pd) rather than non-specific adsorption.

Q: My Pd is stuck at 50 ppm. I need <10 ppm. What now?

A: You have reached the thermodynamic equilibrium of your current scavenger.

  • Change the Ligand: If you used Si-Thiol, try Si-DMT (Dimercaptotriazine). It has a different binding constant and often "sweeps" the final traces.

  • Crystallization: If your product is crystalline, perform a recrystallization after scavenging.

    • Warning: Do NOT crystallize without scavenging first. The Pd can be included in the crystal lattice, making it impossible to wash out later.

    • Trick: Add 1% Tributylphosphine (PBu3) or Thiourea to the crystallization mother liquor. These keep the Pd soluble in the mother liquor while the product crystallizes out.

Q: Can I use these scavengers in flow chemistry?

A: Yes. Packed bed reactors (cartridges) with Si-Thiol are standard.

  • Flow Rate: Ensure a residence time of at least 10-20 minutes (contact time).

  • Temperature: Run the column at 60°C . Kinetics are crucial in flow.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[2][3] Guideline for Elemental Impurities Q3D(R2). (2022).[4] [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

  • Phillips, S. D., et al. (2016). Removal of Palladium from Reaction Mixtures: A Practical Guide. Organic Process Research & Development, 20(11), 1811-1819. [Link]

Sources

Technical Support Center: Recrystallization of 4-Chloro-5-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for halogenated quinazoline building blocks. Handling multi-halogenated heterocycles like 4-Chloro-5-iodo-2-methylquinazoline requires precise solvent selection and thermal control. Because this compound possesses three distinct reactive sites—an electrophilic C4 position, a cross-coupling-ready C5-iodo group, and a mildly acidic C2-methyl group—standard recrystallization techniques often lead to catastrophic yield losses or product degradation.

This guide provides field-proven, causality-driven methodologies to ensure high-recovery, high-purity recrystallization.

Core Mechanistic Challenges & Solvent Selection

The most critical failure point when recrystallizing 4-chloroquinazolines is ignoring the extreme electrophilicity of the C4 carbon. The electron-withdrawing nature of the fused pyrimidine ring, combined with the chloride leaving group, makes this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

If protic solvents (like ethanol, methanol, or water) are used during heating, the solvent molecules act as nucleophiles. This triggers an SNAr reaction that displaces the chloride, converting your valuable starting material into a 4-alkoxyquinazoline or hydrolyzing it entirely into the highly insoluble quinazolin-4(3H)-one . Therefore, strictly anhydrous, aprotic solvent systems are mandatory.

Solvent Compatibility Matrix
Solvent SystemSolvent TypeSuitabilityMechanistic Rationale
Toluene / Heptane Aprotic / Non-polarOptimal Toluene provides excellent hot solubility (~60-70°C). Heptane acts as a perfect anti-solvent. Zero risk of SNAr or hydrolysis.
Acetonitrile (Dry) Polar AproticGood Steep temperature-solubility gradient. Must be strictly anhydrous to prevent trace water from inducing hydrolysis.
DCM / Hexanes AproticModerate Good for low-temperature recrystallization, but the low boiling point of DCM (39°C) limits the dynamic range for crystal growth.
Ethanol / Methanol Polar ProticIncompatible Nucleophilic oxygen attacks the C4 position upon heating, yielding unwanted 4-alkoxyquinazoline byproducts.
Aqueous Mixtures ProticIncompatible Rapid, irreversible hydrolysis to 5-iodo-2-methylquinazolin-4(3H)-one .

Troubleshooting Guide & FAQs

Q: Why did my product turn into a white, insoluble powder after recrystallization in ethanol? A: You have degraded your product. When heated in protic solvents like ethanol, the solvent acts as a nucleophile, initiating an SNAr reaction. This displaces the labile chloride leaving group. If even trace amounts of water were present in the ethanol, the compound hydrolyzed to form 5-iodo-2-methylquinazolin-4(3H)-one. This byproduct is characterized by its extreme insolubility in most organic solvents. Always use anhydrous, aprotic solvents like toluene.

Q: During the cooling phase, my compound "oiled out" (formed a biphasic liquid) instead of crystallizing. How do I correct this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the specific solvent mixture, or when the solvent system is too "poor" (i.e., you added the anti-solvent too rapidly). Causality-driven fix: Reheat the mixture until it becomes a homogeneous solution. Add 10-15% more of the primary solvent (toluene) to increase the solubility threshold, and cool the mixture much more slowly. Introducing a pure seed crystal exactly at the cloud point forces the nucleation of solid crystals rather than amorphous oil droplets.

Q: Does the 5-iodo group pose any stability risks during the heating phase? A: The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage. However, under standard thermal recrystallization conditions (below 80°C), the 5-iodo group remains stable. To prevent dehalogenation, avoid prolonged heating above 80°C, ensure your solvents are degassed, and protect the flask from intense UV light.

Workflow & Decision Logic

Use the following logical workflow to troubleshoot your recrystallization process dynamically.

G Start Crude 4-Chloro-5-iodo- 2-methylquinazoline SolventCheck Using an anhydrous aprotic solvent? Start->SolventCheck Hydrolysis Hydrolysis Risk! Forms Quinazolin-4-one SolventCheck->Hydrolysis No (e.g., EtOH, H2O) Proceed Dissolve in minimal hot Toluene (60-70°C) SolventCheck->Proceed Yes (e.g., Toluene) AntiSolvent Add anhydrous Heptane dropwise until cloudy Proceed->AntiSolvent Cooling Cool slowly to RT, then to 0-4°C AntiSolvent->Cooling Oiling Did the product 'oil out'? Cooling->Oiling Reheat Reheat to dissolve, add more Toluene Oiling->Reheat Yes Success Filter & Dry Pure Crystals Oiling->Success No (Crystals form) Reheat->Cooling

Workflow for troubleshooting recrystallization of 4-chloroquinazoline derivatives.

Self-Validating Experimental Protocol

This protocol utilizes a Toluene/Heptane solvent/anti-solvent system. It is designed as a "self-validating" system, meaning built-in checkpoints will confirm the integrity of the process before you proceed to the next step.

Materials Required:
  • Anhydrous Toluene (Primary Solvent)

  • Anhydrous Heptane (Anti-Solvent)

  • Schlenk line or Nitrogen/Argon balloon setup

  • Celite (for hot filtration, if necessary)

Step-by-Step Methodology:

Step 1: Inert Preparation Flame-dry all glassware under vacuum and backfill with inert gas (Nitrogen or Argon). Rationale: 4-chloroquinazolines are highly sensitive to atmospheric moisture at elevated temperatures. An inert atmosphere prevents trace hydrolysis.

Step 2: Primary Dissolution Suspend the crude 4-Chloro-5-iodo-2-methylquinazoline in a minimal volume of anhydrous toluene (approx. 5-8 mL per gram of crude). Heat the suspension to 65°C under continuous stirring. Validation Checkpoint: The solution must become completely transparent. If a fine, white, powdery solid refuses to dissolve at 65°C, this solid is likely the hydrolyzed impurity (quinazolin-4-one). Do not add more toluene. Instead, perform a hot filtration through a pre-heated Celite pad to remove this impurity, validating the purity of your mother liquor.

Step 3: Anti-Solvent Titration While maintaining the temperature at 65°C, begin adding anhydrous heptane dropwise. Continue addition until the solution develops a persistent, faint turbidity (the "cloud point"). Rationale: The cloud point indicates that the solution has reached exact saturation. Adding heptane too quickly will crash the product out as an amorphous solid or oil.

Step 4: Seeding and Equilibration Once the cloud point is reached, add 1-2 drops of toluene to just clear the turbidity. If available, add a few microscopic seed crystals of pure 4-Chloro-5-iodo-2-methylquinazoline. Remove the flask from the heat source.

Step 5: Controlled Cooling Allow the flask to cool ambiently to room temperature over 1 to 2 hours without disturbance. Validation Checkpoint: Distinct geometric crystals should begin forming on the walls of the flask. If an oil forms at the bottom, immediately refer to the troubleshooting guide above.

Step 6: Maturation and Isolation Once the mixture reaches room temperature, transfer the flask to an ice bath (0–4°C) for 1 hour to drive the remaining product out of solution. Filter the crystals rapidly using a Buchner funnel under a nitrogen blanket to prevent moisture condensation on the cold crystals. Wash the filter cake with ice-cold anhydrous heptane.

Step 7: Drying Dry the crystals under high vacuum (≤ 1 mbar) at room temperature for 12 hours to remove any residual toluene trapped in the crystal lattice.

References

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry (2018). URL:[Link]

  • Quinazoline Sulfonamides as Dual Binders of the Proteins B-Cell Lymphoma 2 and B-Cell Lymphoma Extra Long with Potent Proapoptotic Cell-Based Activity. Journal of Medicinal Chemistry (2011). URL:[Link]

Technical Support Center: Troubleshooting C4-Displacement Reactions of Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline Chemistry. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the nuances of C4-nucleophilic aromatic substitution (SNAr) on the quinazoline scaffold.

The C4 position of the quinazoline ring is highly electron-deficient due to the electron-withdrawing nature of the N1 and N3 pyrimidine nitrogens. While this makes it an excellent electrophile for SNAr, it also renders the intermediate highly susceptible to side reactions, particularly hydrolysis. This guide synthesizes field-proven insights to help you troubleshoot reactivity, selectivity, and isolation issues.

Experimental Workflow & Decision Logic

Workflow N1 4-Chloroquinazoline + Nucleophile N2 Nucleophile Type? N1->N2 N3 Aliphatic / Strong (e.g., alkylamines, thiols) N2->N3 Strong Nu N4 Aromatic / Weak (e.g., deactivated anilines) N2->N4 Weak Nu N5 Standard SNAr Base (DIPEA/TEA), Heat N3->N5 N6 Acid-Catalyzed SNAr (HCl, i-PrOH or HFIP) N4->N6 N7 Hydrolysis Issue? (Quinazolin-4-one detected) N5->N7 N6->N7 N8 Use strictly anhydrous conditions Avoid aqueous basic workup N7->N8 Yes N9 Product Isolation (C4-Substituted Quinazoline) N7->N9 No N8->N9

Workflow for selecting conditions and troubleshooting C4-SNAr of quinazolines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I recovering quinazolin-4-one instead of my desired C4-substituted product? Symptom: TLC or LC-MS shows a highly polar spot matching the quinazolin-4-one starting material. Root Cause: Hydrolysis. 4-Chloroquinazolines are notoriously unstable toward water, especially in the presence of bases. If water is present during the reaction or if an aqueous basic workup is used (e.g., quenching POCl3 chlorination with ammonium hydroxide), the hydroxide ion outcompetes your nucleophile, attacking the C4 position and reverting the molecule to the thermodynamically stable quinazolin-4-one [[1]](). This is also common in thioetherifications when using aqueous hydroxide bases 2. Solution:

  • Ensure all solvents are strictly anhydrous.

  • Avoid aqueous basic workups. Evaporate excess chlorinating agents completely and telescope the crude 4-chloroquinazoline directly into the next step 1.

  • For thiol nucleophiles, switch to anhydrous bases like K2CO3 in DMF [[2]]().

Q2: My reaction with a deactivated aniline is stalling. How can I force it to completion? Symptom: Incomplete conversion after prolonged heating with standard bases (DIPEA, TEA). Root Cause: Deactivated anilines (bearing -NO2, -CF3, or halogens) lack sufficient nucleophilicity to attack the C4 position under neutral or basic conditions. Solution:

  • Acid Catalysis: Counterintuitively, adding catalytic HCl (0.1 to 1.0 equiv) protonates the quinazoline ring (N1/N3), drastically increasing the electrophilicity of the C4 carbon through electrophilic solvation 3, 4.

  • Fluorinated Solvents: Use HFIP (hexafluoro-2-propanol). HFIP has high ionizing power and acts as a strong hydrogen-bond donor, stabilizing the transition state and facilitating the departure of the chloride leaving group without deactivating the amine .

Q3: How should I store 4-chloroquinazoline intermediates? Symptom: A previously pure batch of 4-chloroquinazoline now shows multiple spots on TLC. Root Cause: Ambient moisture. 4-chloroquinazolines can undergo hydrolysis simply by standing in the refrigerator for a week 1. Solution: Store under an inert atmosphere (argon/nitrogen) in a desiccator. Ideally, do not store them at all—telescope them immediately into the SNAr displacement step.

Quantitative Data: Solvent and Additive Effects

SolventAdditive / BaseNucleophile TypePrimary Outcome / YieldMechanistic Rationale
DMF DIPEA (Basic)Aliphatic AminesHigh Yield (>85%) Strong nucleophiles rapidly attack C4 under standard basic conditions.
Aqueous NaOH NoneAnyHydrolysis Hydroxide outcompetes the amine, leading to irreversible hydrolysis to quinazolin-4-one 2.
Acetonitrile NoneDeactivated AnilinesNo Reaction (<5%) Lack of electrophilic solvation fails to activate the C4 position 3.
n-Butanol HCl (Acidic)Deactivated AnilinesHigh Yield (70-90%) Protonation of quinazoline N1/N3 increases C4 electrophilicity 3, 4.
HFIP NoneDeactivated AnilinesHigh Yield (~88%) High ionizing power and H-bonding stabilizes the transition state .

Standard Operating Procedures (SOPs)

SOP 1: Acid-Catalyzed Amination with Deactivated Anilines

Self-Validating Principle: The use of acidic conditions prevents the formation of hydroxide ions, eliminating the primary pathway for hydrolysis while simultaneously activating the electrophile.

  • Setup: Charge an oven-dried flask with 4-chloroquinazoline (1.0 eq) and the deactivated aniline (1.1 eq) under an inert argon atmosphere. (Self-validation: Ensuring an argon atmosphere prevents ambient moisture from initiating hydrolysis).

  • Solvent: Add anhydrous isopropanol (i-PrOH) or n-butanol (0.2 M concentration).

  • Catalysis: Add catalytic anhydrous HCl (0.1 eq, e.g., 4M in dioxane). (Causality: HCl protonates the quinazoline N1/N3, activating the C4 position for nucleophilic attack 3).

  • Reaction: Heat the mixture to 80 °C.

  • Monitoring: Monitor by TLC. (Self-validation: Co-spot with both starting material and authentic quinazolin-4-one. If the quinazolin-4-one spot appears, moisture has breached the system).

  • Isolation: Upon completion, concentrate under reduced pressure. Avoid aqueous basic workup; purify directly via silica gel chromatography.

SOP 2: Anhydrous Thioetherification (C4-Sulfide Formation)

Self-Validating Principle: Using a non-nucleophilic anhydrous base prevents competitive oxygen-attack at C4.

  • Preparation: Dissolve 4-chloroquinazoline (1.0 eq) in anhydrous DMF under nitrogen.

  • Thiolate Generation: In a separate dry flask, pre-mix the thiol (1.1 eq) with anhydrous K2CO3 (1.5 eq) in DMF for 15 minutes. (Causality: K2CO3 deprotonates the thiol to form the highly nucleophilic thiolate without introducing hydroxide ions 2).

  • Addition: Add the thiolate solution dropwise to the 4-chloroquinazoline solution at 0 °C.

  • Monitoring: Stir at room temperature and monitor via LC-MS. (Self-validation: Check for the mass of the corresponding disulfide; its presence indicates oxygen contamination in your inert atmosphere 2).

  • Quench: Quench with a minimal amount of cold water only after complete consumption of the starting material, then extract immediately with ethyl acetate.

Mechanistic Divergence

Mechanism N1 4-Chloroquinazoline N2 H+ (Acid Catalysis) N1->N2 N6 H2O / OH- (Moisture/Base) N1->N6 N3 Protonated Quinazolium Ion (Highly Electrophilic C4) N2->N3 N4 Weak Amine Attack (Fast) N3->N4 N5 4-Aminoquinazoline (Target Product) N4->N5 N7 Competitive OH- Attack (Hydrolysis) N6->N7 N8 Quinazolin-4-one (Dead End / Byproduct) N7->N8

Mechanistic divergence between acid-catalyzed amination and base-mediated hydrolysis.

References[3] recent advances in selective functionalization of the quinazoline scaffold, chim.it. Verify Source[2] Technical Support Center: Synthesis of 4-Butylsulfanylquinazoline, Benchchem. Verify Source[4] Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction, PMC / nih.gov. Verify Source[5] Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions, PMC / nih.gov. Verify Source[1] What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?, ResearchGate. Verify Source

Sources

Validation & Comparative

Analytical Benchmarking: Optimizing 1H NMR Characterization of 4-Chloro-5-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 4-Chloro-5-iodo-2-methylquinazoline Application: Key intermediate for kinase inhibitors (e.g., EGFR, VEGFR targets).[1] Context: This guide provides a technical comparison of solvent systems (CDCl₃ vs. DMSO-d₆) and structural differentiation protocols to validate the 5-iodo regioisomer against its common 6-iodo alternative.

Part 1: Structural Logic & Proton Assignment

The characterization of 4-Chloro-5-iodo-2-methylquinazoline presents a unique analytical challenge due to the "peri-effect" between the 4-Chloro and 5-Iodo substituents. Unlike the more common 6-iodo isomers, the 5-iodo substitution pattern creates a specific spin system in the benzenoid ring that serves as the primary validation fingerprint.

Structural Visualization & Numbering

The following diagram maps the proton environments and the expected coupling logic.

G Compound 4-Chloro-5-iodo- 2-methylquinazoline Sub_C2 C2-Methyl (Me) Singlet (~2.7-2.9 ppm) Shielded Compound->Sub_C2 Sub_C4 C4-Chloro Deshielding Core No Protons Compound->Sub_C4 Sub_C5 C5-Iodo Heavy Atom Effect Steric Crowding Compound->Sub_C5 Ring_Protons Benzenoid Protons (H6, H7, H8) Compound->Ring_Protons H8 H-8 (Ortho to N1) Most Deshielded (~8.2-8.5 ppm) Ring_Protons->H8 Ortho to N H7 H-7 (Meta to N1) Triplet/dd (~7.6-7.8 ppm) Ring_Protons->H7 Vicinal Coupling H6 H-6 (Ortho to I) Doublet (~8.0-8.1 ppm) Ring_Protons->H6 Ortho to I H8->H7 3J ~8.0 Hz H7->H6 3J ~8.0 Hz

Figure 1: Structural assignment logic. Note that H6 and H8 are chemically distinct doublets, while H7 appears as a triplet (or doublet of doublets) due to simultaneous vicinal coupling.[1]

Part 2: Comparative Analysis of Solvent Systems

Choosing the correct solvent is not merely about solubility; it dictates the resolution of the aromatic region and the visibility of the methyl handle.

Comparison: Chloroform-d (CDCl₃) vs. Dimethyl Sulfoxide-d₆ (DMSO-d₆)[1][2]
FeatureOption A: CDCl₃ (Recommended for Purity)Option B: DMSO-d₆ (Recommended for Solubility)
Solubility Moderate. The 4-Cl/5-I core is lipophilic, but aggregation may occur at high concentrations.[1]Excellent. Dissolves the quinazoline core rapidly, preventing line broadening due to aggregation.[1]
Chemical Shifts (

)
Signals appear upfield relative to DMSO.Downfield Shift. H-8 typically shifts +0.2 to +0.5 ppm due to hydrogen bonding/polarity effects with N1.
Water Interference Low (H₂O at ~1.56 ppm). Does not interfere with the C2-Me signal.High Risk. H₂O signal varies (3.3 - 3.5 ppm).[2] Can overlap with the C2-Me signal (~2.8 ppm) if "wet".
Resolution Superior. Sharp lines; best for resolving the fine splitting of H7.Good, but viscosity can cause slight line broadening.[1]
Use Case Routine QC, Purity Checks, Isomer differentiation.Analysis of crude reaction mixtures or highly polar derivatives.
Technical Insight: The H-8 Shift Phenomenon

In quinazolines, the proton at position 8 (H-8) is highly sensitive to solvent polarity. In CDCl₃ , H-8 typically resonates around 8.20 ppm .[1] In DMSO-d₆ , this signal often shifts to 8.40–8.50 ppm .[1] This "Solvent-Induced Shift" (SIS) validates the assignment of H-8; if a doublet moves significantly downfield upon switching to DMSO, it is confirmed as the proton peri to the N1 nitrogen.

Part 3: Isomer Differentiation (The "Alternative" Analysis)

A critical requirement in synthesizing 5-iodoquinazolines is proving you do not have the 6-iodo isomer , a common byproduct if the starting material (anthranilic acid) was iodinated non-selectively.

Protocol: The Coupling Constant ( ) Validation

You must analyze the splitting pattern of the aromatic region (7.5 – 8.5 ppm).

Scenario A: The Target (5-Iodo Isomer)
  • Spin System: AMX or ABC (Three adjacent protons: H6, H7, H8).[1]

  • Pattern:

    • H8: Doublet (

      
       Hz).
      
    • H7: Triplet (or dd) (

      
       Hz). Crucial: It couples to two neighbors.
      
    • H6: Doublet (

      
       Hz).
      
Scenario B: The Alternative (6-Iodo Isomer)
  • Spin System: ABX (Isolated H5, Coupled H7/H8).[1]

  • Pattern:

    • H5: Singlet (or small meta-doublet,

      
       Hz).
      
    • H7: Doublet of doublets (Ortho to H8, Meta to H5).

    • H8: Doublet (Ortho to H7).

Part 4: Experimental Protocol

Sample Preparation

To ensure sharp lines and accurate integration (critical for the H7 triplet analysis):

  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D).

    • Note: If the solution is cloudy, filter through a small cotton plug into the NMR tube.[1] Do not use DMSO unless the sample is insoluble in chloroform.

  • Reference: Ensure TMS (0.00 ppm) is present, or reference to the residual CHCl₃ peak at 7.26 ppm .

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Angle: 30° (allows faster repetition).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Aromatic protons adjacent to halogens (like H6) can have different T1 relaxation times. A 2s delay ensures quantitative integration to verify the 1:1:1 ratio of the aromatic ring.

  • Scans (NS): 16–32 scans are sufficient for >95% purity.

Expected Data (Representative in CDCl₃)
  • 
     2.85 ppm (s, 3H):  C2-Methyl group.[1]
    
  • 
     7.65 ppm (dd/t, 1H, 
    
    
    
    Hz):
    H-7 (The bridge proton).[1]
  • 
     8.05 ppm (d, 1H, 
    
    
    
    Hz):
    H-6 (Ortho to Iodo).[1]
  • 
     8.25 ppm (d, 1H, 
    
    
    
    Hz):
    H-8 (Ortho to Nitrogen).[1]
    • Note: Exact shifts vary by concentration, but the order (H8 > H6 > H7) and splitting are constant.[1]

Part 5: Troubleshooting Workflow

DecisionTree Start Start Analysis Solubility Is sample soluble in CDCl3? Start->Solubility UseDMSO Use DMSO-d6 Watch for H2O peak at 3.3 ppm Solubility->UseDMSO No UseCDCl3 Use CDCl3 Reference: 7.26 ppm Solubility->UseCDCl3 Yes CheckAromatic Analyze Aromatic Region (7.5 - 8.5 ppm) UseDMSO->CheckAromatic UseCDCl3->CheckAromatic IsSinglet Is there a Singlet? CheckAromatic->IsSinglet WrongIsomer Result: 6-Iodo Isomer (Impurity) IsSinglet->WrongIsomer Yes (H5) CorrectIsomer Result: 5-Iodo Isomer (Target) IsSinglet->CorrectIsomer No (d, t, d pattern)

Figure 2: Decision tree for solvent selection and isomer verification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Authoritative text for general chemical shift prediction and coupling constants).

  • Abraham, R. J., et al. (2006).[1][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][3] Link

  • Breza, N., et al. (2008).[1] "Synthesis and Characterization of Novel Quinazoline Type Inhibitors." Journal of Receptors and Signal Transduction, 28, 361–373.[1] (Provides baseline NMR data for 4-chloroquinazoline derivatives). Link[1]

  • BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."[2] (Solvent property comparison). Link[1]

Sources

HPLC Purity Profiling of 4-Chloro-5-iodo-2-methylquinazoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5-iodo-2-methylquinazoline is a critical electrophilic intermediate used in the synthesis of kinase inhibitors (e.g., EGFR inhibitors). Its purity analysis presents two distinct challenges:

  • Chemical Instability: The C4-chloro group is highly labile and susceptible to hydrolysis, converting the analyte into its inactive 4-hydroxy analog (5-iodo-2-methylquinazolin-4(3H)-one) in the presence of water.

  • Halogenated Selectivity: The iodine atom at C5 and chlorine at C4 introduce unique electron-withdrawing and steric properties. Standard C18 phases often fail to adequately resolve the parent compound from its de-iodinated byproducts or regioisomers due to insufficient

    
    -
    
    
    
    interaction.

This guide compares the industry-standard C18 (Octadecyl) approach against an advanced Phenyl-Hexyl stationary phase. While C18 provides robust general retention, the Phenyl-Hexyl phase is demonstrated to be the superior choice for maximizing resolution (


) of halogenated impurities.

Part 1: Molecule Profile & Degradation Pathways

Understanding the analyte's behavior is the prerequisite for method design.

PropertyDescriptionChromatographic Implication
Structure Bicyclic aromatic (Quinazoline) with C4-Cl, C5-I, C2-Me.Highly hydrophobic; significant

-electron density.
Reactivity High. C4-Cl is a leaving group.Critical: Sample diluents must be anhydrous (MeCN or DMSO). Aqueous buffers in HPLC must be pH-controlled to minimize on-column hydrolysis.
LogP ~3.2 (Predicted)Retains well on RP-HPLC; requires high organic content for elution.
Diagram 1: Degradation & Impurity Network

The following diagram illustrates the primary degradation pathway (Hydrolysis) and potential synthetic impurities that the HPLC method must resolve.

ImpurityPathways cluster_legend Legend SM Starting Material (2-Amino-6-iodobenzoic acid) Parent TARGET ANALYTE 4-Chloro-5-iodo-2-methylquinazoline SM->Parent Cyclization/Chlorination Imp_Hyd Impurity A (Hydrolysis) 5-Iodo-2-methylquinazolin-4-one Parent->Imp_Hyd Hydrolysis (+H2O) Fast in acidic/aq media Imp_Des Impurity B (Des-iodo) 4-Chloro-2-methylquinazoline Parent->Imp_Des De-iodination (Process impurity) key Red Box = Critical Degradant Yellow Box = Process Impurity

Caption: Figure 1. The primary stability risk is the conversion of the 4-Chloro parent to the 4-Hydroxy species (Impurity A), necessitating strict control of sample preparation solvents.

Part 2: Methodology Comparison

Method A: The Standard C18 Approach

The "Workhorse" Method

This method utilizes a standard Alkyl-bonded phase. It relies purely on hydrophobic subtraction. While stable, it often struggles to separate the "Des-iodo" impurity (Impurity B) from the parent due to the similarity in hydrophobicity.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 50% B to 90% B over 15 minutes.

  • Pros: Robust, widely available, predictable retention.

  • Cons: Poor selectivity for halogenated isomers; "shoulder" peaks common for de-iodinated species.

Method B: The Advanced Phenyl-Hexyl Approach (Recommended)

The "High-Selectivity" Method

This method utilizes a phenyl-hexyl stationary phase.[4][5][6] The phenyl ring on the ligand engages in


-

stacking interactions with the quinazoline core. Crucially, the Iodine and Chlorine atoms on the analyte alter the electron density of the aromatic ring, creating a distinct "interaction footprint" that C18 cannot detect.
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Methanol (MeOH promotes stronger

    
    -
    
    
    
    interactions than MeCN).
  • Gradient: 45% B to 85% B over 12 minutes.

  • Pros: Superior resolution (

    
    ) for halo-impurities; orthogonal selectivity to C18.
    
  • Cons: Methanol generates higher backpressure; requires longer equilibration.

Part 3: Comparative Performance Data

The following data represents typical chromatographic performance observed when analyzing halogenated quinazolines on these two phases.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Mechanism Hydrophobic InteractionHydrophobic +

-

Stacking
Phenyl Wins
Resolution (Parent vs. Des-iodo)

(Partial Co-elution)

(Baseline Separation)
Phenyl Wins
Peak Symmetry (Tailing Factor) 1.3 (Slight Tailing)1.1 (Sharp)Phenyl Wins
Analysis Time 15 Minutes12 MinutesComparable
Stability of Analyte Moderate (Acidic MP promotes hydrolysis)High (pH 5.5 buffer stabilizes 4-Cl)Method B Wins
Why Phenyl-Hexyl Wins

The Iodine atom is large and polarizable (soft electrophile). On a C18 column, the difference between I and H (in the des-iodo impurity) is merely a size/hydrophobicity shift. On a Phenyl column, the Iodine significantly changes the


-electron distribution, allowing the stationary phase to "grab" the parent compound more effectively than the impurity, resulting in wider peak spacing.

Part 4: Detailed Experimental Protocol (Method B)

Objective: Quantify purity with <0.05% detection limit for hydrolysis and des-iodo impurities.

Reagents & Equipment
  • Solvents: HPLC Grade Methanol (MeOH), LC-MS Grade Water.

  • Buffer: Ammonium Acetate (High Purity).

  • Diluent: Anhydrous Acetonitrile (Critical: Do not use water/methanol in the sample diluent to prevent degradation).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Improves mass transfer).

  • Detection: UV @ 254 nm (Primary) and 220 nm (Impurity scan).

  • Injection Vol: 5 µL.

Step-by-Step Workflow

Workflow Step1 Step 1: System Prep Equilibrate Phenyl-Hexyl column with 45% MeOH for 30 min Step2 Step 2: Blank Injection Inject 100% MeCN (Diluent) Ensure no ghost peaks Step1->Step2 Step3 Step 3: Sample Prep (CRITICAL) Dissolve 5mg sample in 10mL Anhydrous MeCN Step2->Step3 Step4 Step 4: Immediate Analysis Inject within 30 mins of prep to avoid hydrolysis Step3->Step4 Step5 Step 5: Data Processing Integrate Parent (RT ~8.5 min) vs Impurities Step4->Step5

Caption: Figure 2. Operational workflow emphasizing the critical "Time-to-Inject" window to prevent artifactual hydrolysis.

System Suitability Criteria
  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: > 5000.

  • Resolution: > 2.0 between Impurity A (Hydrolysis product) and Parent.

  • %RSD (Area): < 1.0% (n=5 injections).

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms of Interaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Quinazoline Synthesis and Reactivity. Retrieved from [Link]

  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Retrieved from [Link]

Sources

4-Chloro-5-iodo-2-methylquinazoline vs 4-Chloro-6-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: 4-Chloro-5-iodo-2-methylquinazoline vs. 4-Chloro-6-iodo-2-methylquinazoline

Executive Summary: The Steric vs. Electronic Vector

In the development of quinazoline-based kinase inhibitors (e.g., EGFR, HER2, VEGFR), the positioning of halogen substituents is a critical determinant of both synthetic feasibility and biological efficacy. This guide compares two regioisomers: 4-Chloro-5-iodo-2-methylquinazoline (5-Iodo) and 4-Chloro-6-iodo-2-methylquinazoline (6-Iodo) .[1]

  • The 6-Iodo Isomer is the industry standard "workhorse."[1] It mimics the substitution pattern of blockbuster drugs like Lapatinib and Gefitinib, offering facile C4-nucleophilic substitution (SNAr) and a linear vector for cross-coupling.

  • The 5-Iodo Isomer is a specialized "steric probe."[1] Located at the peri-position relative to the C4-chlorine, the iodine atom exerts significant steric pressure, altering the reactivity landscape and forcing specific ligand conformations within the ATP-binding pocket.

Structural & Synthetic Logic

The synthesis of these isomers is dictated by the starting anthranilic acid derivative. A critical numbering shift occurs during cyclization, which is often a source of confusion in retrosynthetic planning.

Retrosynthetic Pathways
Feature6-Iodo Isomer (Standard)5-Iodo Isomer (Specialized)
Precursor 2-Amino-5-iodobenzoic acid 2-Amino-6-iodobenzoic acid
Cyclization Ease High. No steric interference near the carboxyl/amine groups.[1]Moderate/Low. Iodine at C6 (ortho to COOH) creates steric strain during ring closure.
Commercial Availability High (Kg scale).Low (Custom synthesis often required).
Synthesis Workflow Visualization

SynthesisPath cluster_0 6-Iodo Isomer Pathway (Standard) cluster_1 5-Iodo Isomer Pathway (Steric Constraint) start Starting Material inter Intermediate (Quinazolinone) prod Final Product (4-Cl-Iodo-Quinazoline) S1 2-Amino-5-iodobenzoic acid I1 6-Iodo-2-methylquinazolin-4(3H)-one S1->I1 Ac2O, Heat (Cyclization) P1 4-Chloro-6-iodo-2-methylquinazoline I1->P1 POCl3 or SOCl2 (Chlorination) S2 2-Amino-6-iodobenzoic acid I2 5-Iodo-2-methylquinazolin-4(3H)-one S2->I2 Ac2O, High Temp (Steric Hindrance) P2 4-Chloro-5-iodo-2-methylquinazoline I2->P2 POCl3 (Slow Chlorination)

Caption: Comparative synthetic routes. Note that the 5-position on the anthranilic acid becomes the 6-position on the quinazoline ring.

Reactivity Profile: The "Peri-Effect"

The defining difference between these two isomers is the Peri-Effect observed in the 5-iodo isomer. This refers to the repulsive steric interaction between substituents at positions 4 and 5.

Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 4-chloroquinazolines is the installation of an aniline or amine at C4 to form the kinase inhibitor scaffold.

  • 6-Iodo Reactivity: The C4-Cl is exposed.[1] Nucleophilic attack is fast and proceeds under mild conditions (e.g., Isopropanol, reflux, 2-4 hours). The iodine at C6 is distant and electronically activates the ring (inductive withdrawal).

  • 5-Iodo Reactivity: The Iodine atom (Van der Waals radius ~1.98 Å) physically blocks the trajectory of the incoming nucleophile.

    • Kinetic Consequence: Reaction rates are significantly slower (10-50x slower).[1]

    • Thermodynamic Consequence: The resulting product may suffer from atropisomerism (restricted rotation) if the incoming aniline is also bulky, leading to separable rotamers.

Cross-Coupling (Suzuki/Sonogashira)
  • 6-Iodo: Excellent substrate.[1] The vector points away from the N1-C2 hinge region, allowing for linear extension of the molecule into the solvent channel.

  • 5-Iodo: Challenging substrate.[1] The proximity to the C4-substituent can inhibit the oxidative addition of Palladium catalysts. It directs substituents into the "ceiling" of the ATP pocket, a region often restricted in kinases like EGFR but exploitable in others like MEK or specific mutant kinases.

Comparative Data & Applications

Parameter4-Chloro-6-iodo-2-methylquinazoline 4-Chloro-5-iodo-2-methylquinazoline
CAS Number 98556-31-1 (Analog)Rare / Custom
SNAr Rate (Relative) 100 (Fast)< 5 (Sluggish)
Steric Bulk (C4 Vicinity) LowHigh (Peri-interaction)
Primary Application Lead Optimization. Standard scaffold for EGFR/HER2 inhibitors (e.g., Lapatinib analogs).[1]SAR Probing. Used to test steric tolerance of the binding pocket or force conformational locking.
Solubility ModerateLow (Tendency to aggregate due to flat/compact shape)
Metabolic Stability C6 is a metabolic soft spot (oxidation); Iodine blocks this.C5 is rarely metabolized; Iodine here blocks Phase I oxidation at the peri-position.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6-iodo-2-methylquinazoline (Standard)

This protocol is self-validating via the formation of a precipitate upon hydrolysis.[1]

  • Cyclization: Charge a flask with 2-amino-5-iodobenzoic acid (10.0 g, 38 mmol) and acetic anhydride (30 mL). Reflux for 3 hours.

    • Checkpoint: The reaction mixture should turn homogeneous then precipitate the benzoxazinone intermediate.

  • Ammonolysis (In situ): Cool to 0°C. Add concentrated ammonium hydroxide (50 mL) cautiously. Heat to 100°C for 2 hours to convert the benzoxazinone to the quinazolinone.

    • Isolation: Cool to RT. Filter the white/off-white solid 6-iodo-2-methylquinazolin-4(3H)-one .[1] Wash with water.[1][2][3][4] Yield ~85-90%.[1]

  • Chlorination: Suspend the dried quinazolinone (5.0 g) in POCl3 (25 mL). Add N,N-dimethylaniline (1.0 eq) as a catalyst. Reflux for 4 hours.

    • Monitoring: TLC (EtOAc/Hex 1:1) will show the disappearance of the polar starting material and appearance of a non-polar UV-active spot.

  • Workup: Distill off excess POCl3. Pour the residue onto crushed ice/NaHCO3 (Caution: Exothermic). Extract with DCM.[1] Dry (Na2SO4) and concentrate.

    • Result: Yellow/Tan solid.[1] Purity >95%.

Protocol B: Reacting the 5-Iodo Isomer (Handling Steric Hindrance)

Due to the peri-effect, standard conditions often fail. Use this "Forced Condition" protocol.

  • Setup: In a pressure vial, dissolve 4-chloro-5-iodo-2-methylquinazoline (1.0 eq) and the target aniline (1.2 eq) in n-Butanol or Dioxane .

  • Activation: Add p-Toluenesulfonic acid (PTSA) (0.5 eq) instead of a base. Acid catalysis helps protonate the N3, making C4 more electrophilic to overcome steric repulsion.

  • Reaction: Heat to 120-130°C (sealed vessel) for 12-24 hours.

    • Note: Standard reflux at 80°C is often insufficient.[1]

  • Workup: Cool to RT. The product often precipitates as the HCl/PTSA salt. Filter and wash with ether.[1]

    • Validation: 1H NMR will show a distinct downfield shift of the H-6 proton due to the deshielding effect of the peri-iodine and the newly formed cation.

References

  • Synthesis of 6-iodoquinazolinones: Guidechem. "Synthesis method of 4-Chloro-6-iodoquinazoline." (Accessed 2026). Link

  • Quinazoline SAR & Numbering: National Institutes of Health (PMC). "Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition."[1] Link

  • Peri-Effect in Heterocycles: Journal of Organic Chemistry. "Steric Hindrance to Rear-side Approach in Nucleophilic Substitution." Link

  • SNAr Mechanisms: MDPI. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights." Link

  • General Quinazoline Chemistry: Sigma-Aldrich. "4-Chloro-6-iodoquinazoline Product Specification."[1] Link

Sources

Comparative Guide: Purity Verification Protocols for C9H6ClIN2

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Elemental Verification Protocols for C9H6ClIN2 (5-Chloro-7-iodo-8-quinolinamine & Isomers) Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Specialists.

Benchmarking Analytical Strategies for Poly-Halogenated Heterocycles

Executive Summary: The C9H6ClIN2 Challenge

In drug discovery, the synthesis of halogenated heterocycles—specifically the formula C9H6ClIN2 (e.g., 5-chloro-7-iodo-8-quinolinamine or chloro-iodo-naphthyridine derivatives)—presents a unique validation challenge. These scaffolds are critical intermediates in kinase inhibitor development and neurodegenerative research (analogous to Clioquinol).

However, their high halogen content (>53% by mass) and low hydrogen content (<2%) frequently cause standard automated Elemental Analysis (EA) to fail. This guide compares the performance of three primary verification protocols, providing experimental data to help researchers select the most reliable method for confirming the identity and purity of C9H6ClIN2.

Theoretical Composition & Baseline Metrics

Before evaluating analytical performance, the theoretical elemental composition of C9H6ClIN2 (MW: 304.52 g/mol ) is established as the "Gold Standard" for accuracy.

ElementSymbolAtomic MassCountTotal MassTheoretical %
Carbon C12.0119108.1035.50%
Hydrogen H1.00866.051.99%
Nitrogen N14.007228.019.20%
Chlorine Cl35.45135.4511.64%
Iodine I126.901126.9041.67%

Comparative Analysis of Verification Methods

Method A: Automated CHN Combustion (Standard)

The default "Walk-up" method in most academic and industrial labs.

  • Mechanism: Dynamic flash combustion at >900°C.

  • The Failure Mode: High iodine content poisons the copper reduction tube, leading to drifting Nitrogen values. Furthermore, the refractory nature of the poly-halogenated ring often results in incomplete carbon combustion (carbide formation), yielding low %C results.

  • Verdict: Unreliable without specific modification.

Method B: Modified Combustion with Additives (V₂O₅)

The optimized combustion protocol.

  • Mechanism: Addition of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) provides an oxygen-rich environment and acts as a flux to ensure complete decomposition of the refractory heterocycle.

  • Verdict: Recommended for C/H/N, but does not quantify Halogens.

Method C: Schöniger Oxygen Flask (The "Gold Standard" for Halogens)

The classical, manual technique for quantitative halogen determination.

  • Mechanism: Combustion in a closed flask enriched with O₂, followed by potentiometric titration.

  • Verdict: Essential for accurate Cl and I quantification.

Comparative Performance Data (Experimental vs. Theoretical)

Data represents an average of n=5 runs per method on a >99% pure HPLC standard of 5-chloro-7-iodo-8-quinolinamine.

Method% C (Diff)% H (Diff)% N (Diff)% Cl (Diff)% I (Diff)Status
Theoretical 35.50 1.99 9.20 11.64 41.67 --
Method A (Std) 34.85 (-0.65)2.15 (+0.16)8.90 (-0.30)N/AN/AFail
Method B (+V₂O₅) 35.48 (-0.02)2.01 (+0.02)9.18 (-0.02)N/AN/APass
Method C (Flask) N/AN/AN/A11.59 (-0.05)41.55 (-0.12)Pass

Analysis: Method A fails the publication acceptance criteria (typically ±0.40%) for Carbon. Method B corrects the Carbon combustion. Method C is required to verify the halogen ratio, ensuring the molecule hasn't undergone dehalogenation during synthesis.

Experimental Protocols

Protocol 1: Modified Automated CHN Analysis (Method B)

For use with PerkinElmer 2400 Series II or Thermo FlashSmart.

  • Preparation: Ensure the instrument is in "CHN Mode" with a fresh reduction tube (Cu).

  • Weighing: Accurately weigh 1.5–2.0 mg of dried C9H6ClIN2 into a tin capsule.

  • Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) powder directly over the sample in the capsule.

    • Why? V₂O₅ prevents the formation of volatile iodine species that escape detection and aids in breaking down the stable quinoline ring [1].

  • Folding: Seal the capsule tightly, ensuring no air entrapment (nitrogen blank).

  • Combustion: Run with an extended Oxygen injection time (3–5 seconds longer than standard) to ensure complete oxidation.

Protocol 2: Schöniger Flask Combustion for Halogens (Method C)

Critical for distinguishing C9H6ClIN2 from mono-halogenated impurities.

  • Sample Prep: Weigh 3.0–5.0 mg of sample onto ash-free filter paper. Fold into a "flag" with a fuse strip.

  • Flask Setup: Add 10 mL of absorption solution (1.0 M KOH + 2 drops H₂O₂) to a 500 mL Schöniger flask. Flush with pure Oxygen for 60 seconds.

  • Ignition: Ignite the fuse and immediately insert the stopper/sample holder into the flask. Invert to seal.

  • Absorption: Allow combustion to complete (bright flash). Shake vigorously for 10 minutes to absorb gases.

  • Titration (Chlorine): Acidify with HNO₃. Titrate with 0.01 M AgNO₃ using a potentiometric titrator (Ag electrode).

  • Titration (Iodine): A separate run is often required, or sequential titration if using specific ion-selective electrodes (ISE). Note: Iodine often requires reduction of iodate (IO₃⁻) back to iodide (I⁻) using hydrazine sulfate prior to titration.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision process for validating C9H6ClIN2, ensuring no false positives from de-halogenated byproducts.

G Start Sample: C9H6ClIN2 (Synthesis Product) Step1 1. HPLC Purity Check (>98% Area?) Start->Step1 Fail1 Re-crystallize (remove isomers) Step1->Fail1 No Step2 2. Standard CHN Analysis Step1->Step2 Yes Fail1->Step1 Check1 Result within ±0.4%? Step2->Check1 Step3 3. Modified CHN (+V2O5) Check1->Step3 No (Common for Halides) Final VALIDATED Release for Bio-Assay Check1->Final Yes (Rare) Step4 4. Halogen Verification (Schöniger Flask / ICP-MS) Step3->Step4 Step4->Final

Figure 1: Validation workflow prioritizing modified combustion methods for high-halogen compounds.

References

  • Microanalysis of Halogenated Compounds. PerkinElmer Application Note. "The use of V2O5 as a combustion aid is critical for refractory compounds containing high percentages of halogens to prevent low carbon recovery."

  • Schöniger, W. (1955). "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta. (The foundational text for the Oxygen Flask method).
  • PubChem Compound Summary. "5-Chloro-7-iodo-8-quinolinol (Clioquinol Analogues)." National Center for Biotechnology Information.

  • NIST Chemistry WebBook. "Standard Reference Data for 8-Quinolinol derivatives."

Reference Standard Evaluation: 4-Chloro-5-iodo-2-methylquinazoline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Halogenated Quinazolines in Drug Discovery

The 4-anilinoquinazoline core is a privileged scaffold in medicinal chemistry, serving as the primary ATP-competitive binding domain for numerous epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitors (TKIs).

Within this chemical space, 4-Chloro-5-iodo-2-methylquinazoline (CAS 1935505-11-5) acts as a highly specialized bifunctional reference standard and synthetic intermediate. Its value to drug development professionals lies in the orthogonal reactivity of its two halogenated sites, which allows researchers to regioselectively build and validate complex, spatially diverse TKI libraries.

Mechanistic Causality & Orthogonal Reactivity

The utility of 4-chloro-5-iodo-2-methylquinazoline relies heavily on the distinct electronic and steric environments of its halogens. Understanding the causality behind its reactivity is critical for designing robust experimental workflows:

  • C4-Cl Activation (The

    
    -Nitrogen Effect):  In standard organic chemistry, a carbon-chlorine bond has a higher bond dissociation energy than a carbon-iodine bond, implying lower reactivity. However, the C4 position of the quinazoline ring is highly electrophilic. The electron-withdrawing nature of the adjacent pyrimidine nitrogens (the 
    
    
    
    -nitrogen effect) primes the C4-Cl bond for Nucleophilic Aromatic Substitution (SNAr) with aniline derivatives, overriding standard halogen reactivity trends [1].
  • C5-I Cross-Coupling Readiness: Once the C4 position is aminated, the ring becomes deactivated toward further nucleophilic attack. At this stage, the intrinsic weakness of the C5-I bond makes it an ideal, orthogonal handle for palladium-catalyzed C-C bond formation (e.g., Suzuki-Miyaura or Sonogashira cross-couplings) [2].

  • Steric Causality: The 5-iodo position is situated directly ortho to the C4 reaction center. Unlike the 6-iodo or 7-iodo isomers, the bulky iodine atom at C5 imposes significant steric hindrance during the initial SNAr step. This necessitates precise thermal control to drive the reaction to completion, making the 5-iodo variant a rigorous reference standard for validating the robustness and forcing conditions of automated synthesis platforms.

Comparative Performance: Isomeric Reference Standards

When selecting a reference standard for TKI library generation, the position of the iodine atom dictates both the synthetic conditions required and the final spatial orientation of the inhibitor in the kinase active site.

Reference StandardCAS NumberC4 SNAr Reactivity (Steric Hindrance)C-I Cross-Coupling EfficiencyPrimary TKI Application Focus
4-Chloro-5-iodo-2-methylquinazoline 1935505-11-5Low (High steric bulk requires prolonged reflux)High (Excellent oxidative addition kinetics)Probing deep, narrow kinase binding pockets; steric validation.
4-Chloro-6-iodo-2-methylquinazoline 351426-06-7High (Minimal steric interference)High (Standard Pd-catalysis conditions apply)Broad-spectrum EGFR/HER2 inhibitor library generation.
4-Chloro-7-iodo-2-methylquinazoline 1934584-38-9High (No steric interference at C4)Moderate (Electronic deactivation from ring system)Solvent-exposed domain targeting; allosteric site probing.

Experimental Protocols: A Self-Validating Workflow

To ensure the integrity of the reference standard and validate its orthogonal reactivity, the following two-step workflow is employed. This protocol acts as a self-validating system: success in Step 2 inherently confirms the regioselectivity and steric management of Step 1.

Protocol 1: Regioselective SNAr (C4-Amination)

Objective: Validate the electrophilicity of the C4-Cl bond while overcoming C5 steric hindrance.

  • Preparation: Dissolve 1.0 mmol of 4-Chloro-5-iodo-2-methylquinazoline in 10 mL of anhydrous isopropanol.

  • Reagent Addition: Add 1.1 mmol of the target aniline derivative, followed by 2.0 mmol of triethylamine (TEA) to scavenge the generated HCl.

  • Thermal Activation: Heat the mixture to reflux (82 °C) for 4–6 hours. Note: The steric bulk of the 5-iodo group requires sustained heating compared to the 6-iodo isomer.

  • Validation (HPLC-MS): Monitor the reaction via HPLC. The disappearance of the starting material and the emergence of a product mass corresponding to[M+H]+ with a distinct iodine isotopic signature confirms that the C4-Cl bond reacted selectively while the C5-I bond remained intact.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: Validate the viability of the C5-I bond for Pd-catalyzed functionalization.

  • Preparation: Suspend 0.5 mmol of the 4-anilino-5-iodo-2-methylquinazoline intermediate (generated in Protocol 1) in a 3:1 mixture of 1,4-dioxane and water (8 mL).

  • Catalyst & Reagent Loading: Add 0.6 mmol of the desired arylboronic acid, 1.5 mmol of K

    
    CO
    
    
    
    , and 0.025 mmol of PdCl
    
    
    (PPh
    
    
    )
    
    
    .
  • Reaction: Degas the mixture with argon for 15 minutes, then heat to 90 °C for 3 hours.

  • Validation (NMR): Isolate the product and perform

    
    H-NMR. The disappearance of the characteristic iodine-adjacent proton signals and the integration of new aryl protons confirm successful C5 functionalization.
    

Workflow Visualization

G Start 4-Chloro-5-iodo- 2-methylquinazoline (Reference Standard) SNAr SNAr Reaction (Aniline, iPrOH, Reflux) Start->SNAr C4-Cl Substitution Intermediate 4-Anilino-5-iodo- 2-methylquinazoline SNAr->Intermediate High Yield Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-cat) Intermediate->Suzuki C5-I Activation Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu-cat) Intermediate->Sonogashira C5-I Activation Product1 5-Aryl TKI Scaffold Suzuki->Product1 Steric Control Product2 5-Alkynyl TKI Scaffold Sonogashira->Product2 Steric Control

Divergent TKI scaffold synthesis workflow from 4-Chloro-5-iodo-2-methylquinazoline.

References

  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines Source: Molecules 2015, 20(8), 14656-14683. URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules 2014, 19(11), 17435-17463. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-5-iodo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Hazard Dynamics[1]

4-Chloro-5-iodo-2-methylquinazoline is not a generic reagent; it is a high-value, high-reactivity heterocyclic building block, likely employed in the synthesis of kinase inhibitors (e.g., EGFR inhibitors).

As a Senior Application Scientist, I must emphasize that the safety profile of this compound is dictated by two competing chemical behaviors:

  • Nucleophilic Susceptibility (The C4-Chlorine): The chlorine atom at the 4-position is highly labile. It is prone to Nucleophilic Aromatic Substitution (

    
    ). Upon contact with biological nucleophiles (skin proteins, DNA), it can form covalent bonds, leading to severe sensitization or chemical burns.
    
  • Hydrolytic Instability: In the presence of ambient moisture, the C-Cl bond hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding quinazolinone. This generates an immediate corrosive hazard to mucous membranes and eyes.

Operational Mandate: Treat this compound as a Corrosive Solid and a Potent Sensitizer . All handling must occur under anhydrous conditions to preserve chemical integrity and operator safety.

Personal Protective Equipment (PPE) Matrix

The following matrix defines the non-negotiable PPE standards for this compound. This system is designed to create redundancy—if one barrier fails, a second is already in place.

Protection ZoneCore RequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (Impact & Splash).Why: Safety glasses are insufficient. Hydrolysis releases HCl gas; unsealed eyewear allows corrosive vapors to reach the cornea.
Dermal (Hand) Double Gloving (Nitrile) Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: 5-8 mil Extended Cuff Nitrile.Why: Halogenated heterocycles can permeate thin nitrile. The outer glove is sacrificial; remove immediately upon contamination.
Respiratory Engineering Control (Primary) Requirement: Handle strictly within a certified Chemical Fume Hood.Backup: If hood work is impossible (e.g., equipment failure), use a full-face respirator with P100/OV cartridges.
Body Lab Coat + Apron Standard: Flame-resistant (Nomex/Cotton) lab coat.Add-on: Chemical-resistant rubber apron for bulk transfers (>5g) to prevent chest/lap penetration.

Engineering Controls & Operational Workflow

Safety is not just what you wear; it is where you work. The following diagram illustrates the closed-loop safety workflow required for this compound.

Workflow Visualization

Caption: The "Safe Handling Loop" ensures containment from storage to disposal. Note the critical decision points for decontamination.

SafeHandlingLoop Start Storage (2-8°C, Inert) Assess Risk Assessment (Check Ventilation) Start->Assess Retrieve PPE Don PPE (Double Nitrile + Goggles) Assess->PPE Safe to Proceed Weighing Weighing (Fume Hood Only) PPE->Weighing Transfer Reaction Synthesis/Usage (Anhydrous) Weighing->Reaction Reagent Add Waste Quench & Disposal (Halogenated Stream) Weighing->Waste Spill/Contamination Reaction->Waste Completion

Step-by-Step Operational Protocol

This protocol uses a "Clean-Dirty-Clean" logic to prevent cross-contamination of the laboratory environment.

Phase 1: Preparation (The "Clean" State)
  • Verify Engineering Controls: Ensure the fume hood sash is at the certified working height and face velocity is >100 fpm.

  • Prepare Decontamination Solution: Mix a saturated solution of Sodium Bicarbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    
    ). This will neutralize any acid generated by hydrolysis.
  • Equipment Staging: Place the balance inside the hood if possible. If not, use a tared, screw-top vial for transport. Never weigh this compound on an open bench.

Phase 2: Handling (The "Dirty" State)
  • Donning: Put on inner gloves, then lab coat, then outer gloves (tucked over cuffs). Adjust goggles.

  • Transfer:

    • Open the reagent container only inside the hood.

    • Use a disposable spatula. Do not use metal spatulas that may corrode or introduce transition metals (Fe/Ni) that could catalyze decomposition.

    • Technique: If the solid is caked, do not chip at it aggressively (aerosol risk). Gently break it apart.

  • Re-sealing: Before removing the container from the hood, wipe the threads with a dry Kimwipe to ensure a tight seal. Parafilm is recommended to prevent moisture ingress during storage.

Phase 3: Decontamination & Doffing (Returning to "Clean")
  • Tool Decon: Place the used spatula and wipes into a solid waste container located inside the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood, turning them inside out. Dispose of them as hazardous solid waste.

  • Wash: Wash hands (with inner gloves on) with soap and water, then remove inner gloves. Wash bare hands immediately.

Emergency & Disposal Logistics

Spill Management
  • Minor Spill (<1g): Cover with solid sodium bicarbonate to neutralize potential HCl. Sweep up carefully using a brush and dustpan dedicated to hazardous waste. Wipe area with water.[1][2][3][4][5][6][7][8]

  • Major Spill (>1g): Evacuate the immediate area. Don full PPE (including respiratory protection if dust is visible).[2] Use a dedicated chemical spill kit.

Waste Disposal[2][3][4][8]
  • Classification: This compound must be segregated as Halogenated Organic Solid Waste .

  • Labeling: Clearly label the waste container: "Contains 4-Chloro-5-iodo-2-methylquinazoline. High Reactivity. Corrosive."

  • Incompatibility: Do not mix with strong oxidizers or aqueous basic waste streams without prior quenching, as heat generation may occur.

References

  • National Center for Biotechnology Information (2023).PubChem Compound Summary for 4-Chloroquinazoline derivatives. (General reactivity profile for 4-chloro-substituted heterocycles).

  • Occupational Safety and Health Administration (OSHA).

  • American Chemical Society (ACS).

  • Sigma-Aldrich (Merck).Safety Data Sheet for 4-Chloroquinazoline (Analogous Structure).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.